molecular formula C10H8O5 B091144 3-(1-Carboxyvinyloxy)benzoic acid CAS No. 16929-37-6

3-(1-Carboxyvinyloxy)benzoic acid

Katalognummer: B091144
CAS-Nummer: 16929-37-6
Molekulargewicht: 208.17 g/mol
InChI-Schlüssel: HGVAHYJMDVROLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-Carboxyvinyl)oxy]benzoic acid (CAS 16929-37-6) is a solid organic compound classified as a benzoic acid derivative and, more specifically, a phenoxyacetic acid derivative . Its molecular formula is C 10 H 8 O 5 , with an average mass of 208.17 Da . As a derivative of benzoic acid—a structure found in compounds like 4-hydroxybenzoic acid and anthranilic acid—this molecule features a benzene ring substituted with both a carboxylic acid and a (1-carboxyvinyl)oxy group, offering two points for chemical modification and synthesis . The compound's structure places it in the phenoxyacetic acid family, suggesting potential as a building block for synthesizing more complex molecules, such as polymers or active pharmaceutical ingredients (APIs) . While literature on this specific metabolite is not widely available, indicating an area ripe for investigation, its structural features provide a foundation for research in medicinal chemistry and materials science . Researchers can leverage this compound to explore new chemical spaces or as a precursor in developing novel substances. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the safety data sheet for proper handling guidelines. This compound has a GHS signal word of "Warning" and hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . It is recommended to store the material sealed in a dry environment at 2-8°C . Predicted NMR spectra are available to aid in compound identification and purity assessment .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(1-carboxyethenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-6(9(11)12)15-8-4-2-3-7(5-8)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVAHYJMDVROLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635905
Record name 3-[(1-Carboxyethenyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16929-37-6
Record name 3-[(1-Carboxyethenyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(1-Carboxyvinyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(1-carboxyvinyloxy)benzoic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This document compiles available data on the compound's structure, physical and chemical properties, spectroscopic characteristics, and biological activity. While experimental data for some properties of this specific molecule are limited in publicly accessible literature, this guide also draws upon the known characteristics of related benzoic acid derivatives to provide a predictive context. Methodologies for the determination of key chemical properties and illustrative pathways for its synthesis and potential reactions are also discussed.

Introduction

This compound, a dicarboxylic acid featuring a benzoic acid core substituted with a carboxyvinyloxy group at the meta-position, is a molecule of interest in chemical and biological research.[1] Its structural relationship to chorismic acid, a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, suggests its potential as a modulator of biochemical pathways.[2] Notably, it has been identified as an inhibitor of enzymes such as Mycobacterium tuberculosis salicylate (B1505791) synthase (MbtI) and Serratia marcescens arginine synthase (AS), indicating its potential antibacterial activity.[1] This guide aims to consolidate the current knowledge of its chemical properties to facilitate further research and application.

Chemical Identity

A clear understanding of the chemical identity of this compound is fundamental for its study.

IdentifierValue
IUPAC Name 3-(1-carboxyethenoxy)benzoic acid[3]
Synonyms 3-[(1-Carboxyvinyl)oxy]benzoic acid, Deoxydehydrochorismic acid[3]
CAS Number 16929-37-6[3]
Molecular Formula C₁₀H₈O₅[3]
Molecular Weight 208.17 g/mol [3]
Canonical SMILES C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O[3]
InChI Key HGVAHYJMDVROLE-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including biological environments. While experimental data for this compound is not widely available, computed properties from reliable sources and data from analogous compounds provide valuable insights.

Physical State and Appearance

Based on the general properties of benzoic acid and its derivatives, this compound is expected to be a white to off-white crystalline solid at room temperature.[4]

Melting and Boiling Points

Experimental melting and boiling points for this compound are not readily found in the surveyed literature. For context, benzoic acid has a melting point of approximately 122.4 °C and a boiling point of 249.2 °C.[5][6] The presence of the additional carboxyvinyloxy group would likely increase the melting point due to the potential for stronger intermolecular interactions, including hydrogen bonding.

Solubility

The solubility of this compound is predicted to be low in nonpolar organic solvents and slightly soluble in water. Its solubility in water is expected to increase with temperature and in alkaline solutions due to the deprotonation of the carboxylic acid groups to form more soluble carboxylate salts.[7] It is anticipated to be soluble in polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (B87167) (DMSO).[8][9]

Table of Predicted Solubilities:

SolventPredicted SolubilityRationale/Reference Compound Behavior
WaterSlightly soluble, increases with pH and temperatureBenzoic acid has low water solubility which increases with temperature.[7]
EthanolSolubleBenzoic acid is soluble in ethanol.[4]
MethanolSolubleBenzoic acid is soluble in methanol.
AcetoneSolubleBenzoic acid is soluble in acetone.[4]
Diethyl EtherSolubleBenzoic acid is soluble in ether.[4]
ChloroformSlightly solubleBenzoic acid has moderate solubility in chloroform.[4]
HexaneInsolubleBenzoic acid is poorly soluble in nonpolar solvents.[8]
DMSOSolubleMany carboxylic acids are soluble in DMSO.
Acidity (pKa)

As a dicarboxylic acid, this compound has two pKa values. The pKa of the benzoic acid proton is expected to be slightly lower than that of benzoic acid itself (pKa ≈ 4.2) due to the electron-withdrawing nature of the vinyloxy substituent.[10] The pKa of the acrylic acid proton is likely to be in a similar range. Experimental determination is necessary for precise values.

Experimental Protocol: Potentiometric Titration for pKa Determination [3]

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) to ensure solubility.[3]

  • Titration Setup: Use a calibrated pH meter with a glass electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure: Titrate the analyte solution with the base, recording the pH value after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two inflection points will be observed.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity. The computed XLogP3 value for this compound is 1.6, suggesting a moderate level of lipophilicity.[11]

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and identification of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not available in the searched literature, a predicted spectrum can be inferred from the analysis of similar structures.

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
Vinylic CH₂5.0 - 6.0Doublet of doublets
Aromatic CH7.2 - 8.2MultipletsComplex splitting pattern expected for a 1,3-disubstituted benzene (B151609) ring.
Carboxylic Acid OH10.0 - 13.0Broad singletChemical shift can vary with concentration and solvent.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (ppm)
Vinylic CH₂~100
Vinylic C-O~155
Aromatic CH115 - 135
Aromatic C-COOH~130
Aromatic C-O~158
Benzoic C=O~168
Vinylic C=O~165

Experimental Protocol: NMR Spectroscopy [1]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. While a specific spectrum is not available, a vapor phase IR spectrum has been reported to exist.[3]

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)3300 - 2500Broad
C-H stretch (Aromatic)3100 - 3000Medium
C=O stretch (Carboxylic Acid)1710 - 1680Strong
C=C stretch (Aromatic)1600 - 1450Medium
C-O stretch (Ether)1250 - 1000Strong
O-H bend (Carboxylic Acid)960 - 900Broad

Experimental Protocol: FT-IR Spectroscopy [12]

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A precursor ion [M+NH₄]⁺ with an m/z of 226.070999 has been reported in an LC-MS analysis using ESI-QFT.[1]

Predicted Fragmentation Pathways:

  • Loss of H₂O (18 Da): From the carboxylic acid groups.

  • Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid groups.[13]

  • Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

  • Cleavage of the ether bond.

Experimental Protocol: LC-MS Analysis [13]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of acid (e.g., 0.1% formic acid), is typically used.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. Data can be acquired in both positive and negative ionization modes to observe the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions and their fragments.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its application and further modification.

Synthesis

A plausible synthetic route to this compound involves the Williamson ether synthesis.

Illustrative Synthetic Pathway:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Hydroxybenzoic acid 3-Hydroxybenzoic acid Williamson Ether Synthesis Williamson Ether Synthesis 3-Hydroxybenzoic acid->Williamson Ether Synthesis Pyruvic acid Pyruvic acid Pyruvic acid->Williamson Ether Synthesis This compound This compound Williamson Ether Synthesis->this compound

Caption: Illustrative synthetic pathway to this compound.

Experimental Protocol: Williamson Ether Synthesis (Hypothetical)

  • Deprotonation: Dissolve 3-hydroxybenzoic acid in a suitable solvent (e.g., DMF) and treat it with a base (e.g., sodium hydride) to form the corresponding phenoxide.

  • Nucleophilic Attack: Add a suitable electrophile, such as a 2-halopropenoic acid derivative (e.g., ethyl 2-bromopropenoate), to the reaction mixture.

  • Hydrolysis: After the ether formation is complete, hydrolyze the ester group under acidic or basic conditions to yield the final dicarboxylic acid product.

  • Purification: Purify the product by recrystallization or column chromatography.

Reactivity

The reactivity of this compound is dictated by its functional groups: two carboxylic acids, an aromatic ring, a vinylic double bond, and an ether linkage.

Potential Reactions:

  • Esterification: Both carboxylic acid groups can be esterified by reacting with an alcohol under acidic conditions.

  • Amide Formation: Reaction with amines in the presence of a coupling agent will form amides.

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions such as nitration, halogenation, and sulfonation. The existing substituents will direct incoming electrophiles primarily to the positions ortho and para to the activating ether group, and meta to the deactivating carboxylic acid group.

  • Reactions of the Double Bond: The vinylic double bond can undergo addition reactions, such as hydrogenation or halogenation.

  • Ether Cleavage: The ether bond can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

Logical Relationship of Reactivity:

G cluster_functional_groups Functional Groups cluster_reactions Potential Reactions This compound This compound Carboxylic Acids (x2) Carboxylic Acids (x2) This compound->Carboxylic Acids (x2) Aromatic Ring Aromatic Ring This compound->Aromatic Ring Vinylic Double Bond Vinylic Double Bond This compound->Vinylic Double Bond Ether Linkage Ether Linkage This compound->Ether Linkage Esterification/Amidation Esterification/Amidation Carboxylic Acids (x2)->Esterification/Amidation Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Aromatic Ring->Electrophilic Aromatic Substitution Addition Reactions Addition Reactions Vinylic Double Bond->Addition Reactions Ether Cleavage Ether Cleavage Ether Linkage->Ether Cleavage

Caption: Functional groups and potential reactions of the target molecule.

Biological Activity and Applications

This compound has demonstrated notable biological activity. It is an inhibitor of Mycobacterium tuberculosis salicylate synthase (MbtI) and Serratia marcescens arginine synthase (AS), with reported Ki values of 500 µM and 3.2 µM, respectively.[1] This inhibitory action suggests its potential as an antibacterial agent, particularly for anti-infective research.[1] Its natural occurrence in Streptomyces species, known producers of bioactive compounds, further supports its potential biological relevance.[11]

Signaling Pathway Inhibition (Hypothetical):

G This compound This compound MbtI MbtI This compound->MbtI Inhibits Salicylate Biosynthesis Salicylate Biosynthesis MbtI->Salicylate Biosynthesis Siderophore Production Siderophore Production Salicylate Biosynthesis->Siderophore Production Mycobacterial Growth Mycobacterial Growth Siderophore Production->Mycobacterial Growth

Caption: Inhibition of the MbtI pathway by the target molecule.

Conclusion

This compound is a molecule with interesting structural features and demonstrated biological activity. While a complete experimental characterization of its chemical properties is not yet available in the public domain, this technical guide has compiled the existing data and provided a predictive framework based on related compounds. Further experimental investigation into its physical properties, spectroscopic characteristics, and reactivity is warranted to fully unlock its potential in drug discovery and other scientific disciplines.

References

In-depth Technical Guide: 3-(1-Carboxyvinyloxy)benzoic acid (CAS 16929-37-6)

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Due to the limited availability of published research on 3-(1-Carboxyvinyloxy)benzoic acid (CAS 16929-37-6) in the public domain, a comprehensive technical guide that includes detailed experimental protocols and signaling pathways, as requested, cannot be fully compiled at this time. The following information represents the extent of data retrievable from scientific and chemical databases.

Chemical Identity and Properties

This compound is a dicarboxylic acid also known by the synonyms 3-(1-carboxyethenoxy)benzoic acid and deoxydehydrochorismic acid.[1] It is structurally characterized by a benzoic acid core with a (1-carboxyvinyl)oxy group attached at the meta-position.[1] This compound has been identified in natural sources, specifically within Streptomyces species, suggesting a potential role in bacterial secondary metabolism.[1][2]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 16929-37-6[2][3][4][5]
Molecular Formula C₁₀H₈O₅[1][3][5]
Molecular Weight 208.17 g/mol [1][3]
IUPAC Name 3-(1-carboxyethenoxy)benzoic acid[1]
SMILES C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O[1]
InChI Key HGVAHYJMDVROLE-UHFFFAOYSA-N[1]

Biological Activity and Mechanism of Action

The primary documented biological activity of this compound is its role as an enzyme inhibitor. It has demonstrated inhibitory effects against key enzymes in bacterial metabolic pathways, indicating potential antibacterial applications.[4]

Known Molecular Targets

Research has identified two specific bacterial enzymes that are inhibited by this compound:

  • MbtI (Salicylate Synthase) from Mycobacterium tuberculosis : This enzyme is crucial for the biosynthesis of mycobactin, the primary iron-chelating siderophore of M. tuberculosis. Inhibition of MbtI disrupts iron acquisition, which is essential for the bacterium's survival and pathogenesis.

  • Arginine Synthase (AS) from Serratia marcescens : This enzyme is involved in the arginine biosynthesis pathway.

The inhibition of these enzymes suggests that this compound has potential as an antibacterial agent, particularly in the context of anti-infective research.[4]

Quantitative Inhibition Data

The following table summarizes the known inhibition constants (Kᵢ) for the compound against its molecular targets.

Table 2: Enzyme Inhibition Data

Target EnzymeOrganismKᵢ Value (µM)
MbtI (Salicylate Synthase)Mycobacterium tuberculosis500
Arginine Synthase (AS)Serratia marcescens3.2
[Source: MedChemExpress][4]

Experimental Protocols and Methodologies

A thorough review of the available scientific literature did not yield specific, detailed experimental protocols for assays involving this compound. While its inhibitory activity is reported, the precise methodologies used to determine the Kᵢ values listed above are not publicly documented.

For general reference, a high-level conceptual workflow for determining enzyme inhibition is provided below. Note: This is a generalized diagram and does not represent a specific published protocol for the title compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Buffer, Enzyme, Substrate, and Inhibitor Stock serial_dil Perform Serial Dilution of Inhibitor reagent_prep->serial_dil plate_setup Plate Enzyme, Buffer, and Inhibitor (Varying Concentrations) serial_dil->plate_setup initiate_rxn Initiate Reaction by Adding Substrate plate_setup->initiate_rxn incubation Incubate at Constant Temperature initiate_rxn->incubation measure Measure Product Formation or Substrate Depletion (e.g., Spectrophotometry) incubation->measure plot_data Plot Reaction Velocity vs. Substrate Concentration measure->plot_data model_fit Fit Data to Michaelis-Menten Kinetics (e.g., Lineweaver-Burk) plot_data->model_fit calc_ki Calculate Kᵢ Value model_fit->calc_ki

Figure 1. Generalized workflow for an enzyme inhibition assay.

Signaling Pathways

There is currently no information available in the scientific literature describing the involvement of this compound in any cellular signaling pathways. Its known mechanism of action is confined to the direct inhibition of specific bacterial enzymes.

Conclusion and Future Directions

This compound (CAS 16929-37-6) is a known inhibitor of bacterial enzymes MbtI and Arginine Synthase.[4] This activity presents a foundation for potential applications in antibacterial drug development. However, the scarcity of publicly available data severely limits a deeper understanding of its therapeutic potential.

Future research is necessary to:

  • Elucidate and publish the specific experimental conditions for its synthesis and biological evaluation.

  • Determine its efficacy against a broader range of pathogenic bacteria (e.g., Minimum Inhibitory Concentration studies).

  • Investigate its mechanism of action beyond direct enzyme inhibition, including any potential effects on cellular signaling.

  • Conduct pharmacokinetic (ADME) and toxicological studies to assess its viability as a drug candidate.

Without such data, this compound remains a compound of academic interest with an underexplored translational potential.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 3-(1-Carboxyvinyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Carboxyvinyloxy)benzoic acid, also known by its IUPAC name 3-(1-carboxyethenoxy)benzoic acid, is a dicarboxylic acid featuring a benzoic acid core substituted at the meta-position with a (1-carboxyvinyl)oxy group. This compound is of significant interest to the scientific community, particularly in the field of anti-infective research, due to its inhibitory activity against key bacterial enzymes. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and known biological activities, supported by available experimental data and protocols.

Molecular Structure and Identification

The molecular structure of this compound consists of a benzene (B151609) ring with two carboxylic acid functional groups. One is directly attached to the ring at position 1, and the other is part of a vinyloxy substituent at position 3. The presence of these functional groups classifies it as a member of the benzoic acids, a dicarboxylic acid, an aromatic ether, and an enol ether[1].

Table 1: Compound Identification

Identifier Value
IUPAC Name 3-(1-carboxyethenoxy)benzoic acid[1]
Synonyms 3-[(1-Carboxyvinyl)oxy]benzoic acid, 3-((1-carboxyvinyl)oxy)benzoic acid, Deoxydehydrochorismic acid[1]
CAS Number 16929-37-6[1]
Molecular Formula C₁₀H₈O₅[1]
Molecular Weight 208.17 g/mol [1]
Canonical SMILES C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O

| InChI Key | HGVAHYJMDVROLE-UHFFFAOYSA-N |

Physicochemical and Spectral Data

Table 2: Computed Physicochemical Properties

Property Value
XLogP3 1.6
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 4
Exact Mass 208.03717335 g/mol

| Topological Polar Surface Area | 83.8 Ų |

Data sourced from PubChem.

Table 3: Experimental Mass Spectrometry Data

Technique Ionization Mode Precursor Ion (m/z) Fragmentation Ions (m/z)

| LC-MS | Positive (ESI-QFT) | [M+NH₄]⁺: 226.0709991455078[2] | 61.010922, 70.957987, 132.958347, 148.971964, 153.959451[2] |

Note: While GC-MS and vapor phase IR spectra are indicated as available in databases, specific data points were not accessible.

Table 4: Comparative Spectral Data of Benzoic Acid

Spectral Data Characteristic Peaks
¹H NMR (CDCl₃, 400 MHz) δ 11.67 (s, 1H, COOH), 8.20 (d, J = 7.2 Hz, 2H, Ar-H), 7.68 (t, J = 7.4 Hz, 1H, Ar-H), 7.53 (t, J = 7.9 Hz, 2H, Ar-H)[3]
¹³C NMR (CDCl₃, 100 MHz) δ 172.60 (C=O), 133.89, 130.28, 129.39, 128.55 (Ar-C)[3][4]

| IR (KBr) | ~3000 cm⁻¹ (broad, O-H stretch), 1680-1700 cm⁻¹ (C=O stretch), 1320-1210 cm⁻¹ (C-O stretch), 960-900 cm⁻¹ (O-H bend) |

This data for the parent compound, benzoic acid, is provided for comparative purposes due to the lack of specific experimental NMR and full IR data for this compound.

Biological Activity and Inhibition

This compound has been identified as an inhibitor of key enzymes in microbial metabolic pathways, highlighting its potential as an antibacterial agent.

Table 5: Enzyme Inhibition Data

Target Enzyme Organism Inhibition Constant (Ki)
MbtI (Salicylate Synthase) Mycobacterium tuberculosis 500 µM

| Arginine Synthase (AS) | Serratia marcescens | 3.2 µM |

Signaling Pathway Context

This compound is structurally related to chorismic acid, a key intermediate in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids and other important compounds in bacteria, fungi, and plants, but is absent in mammals, making it an attractive target for antimicrobial drug development. MbtI, one of the targets of this compound, is a salicylate (B1505791) synthase that converts chorismate to salicylate, the precursor for the iron-chelating siderophores (mycobactins) essential for the survival of Mycobacterium tuberculosis[5][6]. The inhibition of MbtI disrupts this crucial pathway.

Chorismate_Pathway Chorismate Chorismate MbtI MbtI Chorismate->MbtI Salicylate Salicylate MbtI->Salicylate Mycobactins Mycobactins Salicylate->Mycobactins Biosynthesis Inhibitor This compound Inhibitor->MbtI Inhibition

Chorismate to Mycobactin Pathway Inhibition

Experimental Protocols

Synthesis of Benzoic Acid Derivatives (General Protocol)

Materials:

  • 3-iodobenzoic acid

  • Benzeneboronic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Palladium(II) chloride (PdCl₂)

  • Water

  • tert-Butyl methyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate

  • Nitrogen gas supply

  • Two-neck flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • A solution of sodium hydroxide (40.0 mmol) in 40 mL of water is prepared in a 100 mL two-neck flask equipped with a magnetic stir bar and under a nitrogen atmosphere.

  • To this solution, 3-iodobenzoic acid (10.0 mmol) is added with stirring at room temperature.

  • Benzeneboronic acid (11.0 mmol) and palladium(II) chloride (0.100 mmol) are then added to the mixture.

  • The reaction mixture is stirred for 10 minutes.

  • The mixture is filtered, and the filtrate is diluted with 250 mL of water.

  • The solution is acidified with concentrated hydrochloric acid, leading to the precipitation of the product.

  • The solid is filtered and redissolved in approximately 100 mL of tert-butyl methyl ether.

  • The ether solution is filtered over silica (B1680970) gel, washed with water in a separatory funnel, and dried over sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crystalline product[7].

Note: This is a general procedure and would require significant modification for the synthesis of this compound, likely involving a Williamson ether synthesis or a related coupling reaction between a 3-hydroxybenzoate derivative and a pyruvate (B1213749) derivative.

MbtI Inhibition Assay (Fluorescence-Based)

This protocol describes a high-throughput assay to screen for inhibitors of Mycobacterium tuberculosis salicylate synthase (MbtI) by monitoring the fluorescence of the product, salicylic (B10762653) acid.

Materials:

  • Recombinant MbtI enzyme

  • Chorismate (substrate)

  • Magnesium chloride (MgCl₂)

  • HEPES buffer (pH 7.5)

  • This compound (or other test compounds)

  • DMSO

  • Fluorescence microplate reader (Excitation: 305 nm, Emission: 410 nm)

  • 384-well plates

Procedure:

  • Assay Buffer Preparation: Prepare a buffer solution of 20 mM HEPES with 10 mM MgCl₂, adjusted to pH 7.5.

  • Reagent Preparation:

    • Prepare a stock solution of chorismate in the assay buffer.

    • Prepare a stock solution of MbtI in the assay buffer.

    • Dissolve test compounds, including this compound, in DMSO to create stock solutions.

  • Assay Setup:

    • To each well of a 384-well plate, add the test compound at the desired final concentration (typically in a range to determine IC₅₀ values). Include control wells with DMSO only (no inhibitor).

    • Add the MbtI enzyme to each well.

    • Initiate the reaction by adding the chorismate substrate.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with an excitation wavelength of 305 nm and an emission wavelength of 410 nm[2].

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells. IC₅₀ values can then be determined by plotting inhibition versus compound concentration.

MbtI_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Assay Buffer (HEPES, MgCl₂) B Prepare Reagents (MbtI, Chorismate, Inhibitor) A->B C Add Inhibitor/DMSO to Plate B->C D Add MbtI Enzyme C->D E Add Chorismate Substrate D->E F Incubate at 30°C E->F G Measure Fluorescence (Ex: 305 nm, Em: 410 nm) F->G H Calculate % Inhibition and IC₅₀ G->H

MbtI Inhibition Assay Workflow

Molecular Visualization

The following diagram, generated using DOT language, illustrates the 2D molecular structure of this compound.

Molecular Structure of this compound

Conclusion

This compound is a molecule with demonstrated inhibitory activity against bacterial enzymes crucial for pathogenesis, making it a compound of interest for further investigation in drug development. While a complete experimental characterization is not yet publicly available, the existing data on its mass spectrometry and its inhibitory constants provide a solid foundation for future research. The provided protocols for related compound synthesis and enzyme inhibition assays offer a starting point for researchers aiming to explore this and similar molecules. Further studies to obtain comprehensive NMR and IR spectral data, as well as to elucidate its specific interactions with target enzymes and its effects on cellular signaling pathways, are warranted.

References

3-[(1-Carboxyvinyl)oxy]benzoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(1-carboxyethenoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

The compound with the common name 3-[(1-Carboxyvinyl)oxy]benzoic acid is a dicarboxylic acid featuring a benzoic acid core substituted at the meta-position with a (1-carboxyvinyl)oxy group. According to the standards set by the International Union of Pure and Applied Chemistry (IUPAC), its formal name is 3-(1-carboxyethenoxy)benzoic acid . This compound is also known in the literature as deoxydehydrochorismic acid, highlighting its structural relationship to key biological intermediates.

Chemical Identifiers

A summary of the key chemical identifiers for 3-(1-carboxyethenoxy)benzoic acid is provided in the table below. This data is essential for database searching, compound registration, and procurement.

IdentifierValue
IUPAC Name 3-(1-carboxyethenoxy)benzoic acid
Common Name 3-[(1-Carboxyvinyl)oxy]benzoic acid
Synonym Deoxydehydrochorismic acid
CAS Number 16929-37-6
Molecular Formula C₁₀H₈O₅
Molecular Weight 208.17 g/mol
PubChem CID 23844017
ChEBI ID CHEBI:77107
Canonical SMILES C=C(C(=O)O)OC1=CC=CC(=C1)C(=O)O
InChI Key HGVAHYJMDVROLE-UHFFFAOYSA-N

Biochemical Significance: The Shikimate Pathway

3-(1-carboxyethenoxy)benzoic acid is structurally analogous to chorismic acid, the final product of the seven-enzyme shikimate pathway.[1] This metabolic pathway is of paramount importance as it is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants.[2] Crucially, the shikimate pathway is absent in mammals, making its enzymes highly attractive targets for the development of non-toxic antimicrobial agents, herbicides, and other therapeutics.

The final step of this pathway is the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate, a reaction catalyzed by the enzyme chorismate synthase.[2] This transformation involves a 1,4-trans elimination of a phosphate (B84403) group and a proton.[2] Although this is not a net redox reaction, the enzyme uniquely requires a reduced flavin mononucleotide (FMNH₂) as a cofactor for its catalytic activity.[2]

Signaling Pathway: Chorismate Synthase Catalysis

The mechanism of chorismate synthase is a subject of significant interest in enzymology. The diagram below illustrates the key steps in the conversion of EPSP to chorismate, which serves as the precursor for aromatic amino acids and other secondary metabolites.

chorismate_synthase_pathway sub 5-Enolpyruvylshikimate-3-phosphate (EPSP) enz Chorismate Synthase + Reduced Flavin (FMNH₂) sub->enz binds to int Radical Intermediate enz->int catalyzes 1,4-elimination of phosphate prod Chorismate int->prod generates downstream Aromatic Amino Acids (Trp, Tyr, Phe) & Other Metabolites prod->downstream experimental_workflow cluster_synthesis Synthesis cluster_analysis Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Step 1: Protection Workup & Purification Workup & Purification Reaction->Workup & Purification Step 2: Coupling Final Product Final Product Workup & Purification->Final Product Step 3: Deprotection & Oxidation Structure Structural Analysis (NMR, MS) Final Product->Structure Purity Purity Analysis (HPLC, EA) Final Product->Purity

References

An In-Depth Technical Guide to the Physical Characteristics of 3-(1-Carboxyvinyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Carboxyvinyloxy)benzoic acid, a dicarboxylic acid, holds significant interest within the scientific community, particularly for its role as an inhibitor of Mycobacterium tuberculosis salicylate (B1505791) synthase (MbtI).[1] MbtI is a key enzyme in the salicylate biosynthesis pathway, which is essential for the production of mycobactins—siderophores crucial for iron acquisition by the bacterium.[2][3][4] The inhibition of this pathway presents a promising therapeutic strategy against tuberculosis. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its relevant biological pathway.

Core Physical and Chemical Properties

PropertyValue / InformationSource
IUPAC Name 3-(1-carboxyethenoxy)benzoic acidPubChem
Synonyms 3-[(1-Carboxyvinyl)oxy]benzoic acid, Deoxydehydrochorismic acidPubChem
CAS Number 16929-37-6[5]
Chemical Formula C₁₀H₈O₅PubChem
Molecular Weight 208.17 g/mol PubChem
Appearance Assumed to be a solid at room temperature, similar to other benzoic acid derivatives.General Knowledge
Melting Point Not experimentally determined. For comparison, benzoic acid has a melting point of 122.4 °C and 3-(1-carboxyethyl)benzoic acid melts at 158-160°C.[6][7]N/A
Boiling Point Not experimentally determined. Benzoic acid has a boiling point of 249.2 °C. Due to the larger size and potential for increased intermolecular forces, the boiling point is expected to be higher than that of benzoic acid.[6]N/A
Solubility Specific quantitative data is not available. As an aromatic carboxylic acid with an ether linkage, its solubility in water is expected to be low but may increase with temperature and in alkaline solutions due to salt formation. It is likely more soluble in organic solvents such as ethanol, acetone, and DMSO.[6][8]N/A
pKa Not experimentally determined. Benzoic acid has a pKa of 4.2. The presence of a second carboxylic acid group and the ether linkage would influence the acidity.[6]
XLogP3 1.6PubChem
Topological Polar Surface Area 83.8 ŲPubChem

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic spectral features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show signals corresponding to the vinyl protons, the aromatic protons on the benzene (B151609) ring, and the acidic protons of the two carboxyl groups. The aromatic protons would likely appear as a complex multiplet in the region of 7-8 ppm. The vinyl protons would be expected to appear as singlets or doublets further upfield. The carboxylic acid protons are typically broad singlets at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the carboxylic acid groups, the vinyl group, the aromatic ring, and the ether linkage.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[9][10]

  • C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.[9][10]

  • C=C stretch (Aromatic and Vinyl): Bands in the region of 1450-1600 cm⁻¹.[11]

  • C-O stretch (Ether and Carboxylic Acid): Bands in the fingerprint region, typically between 1000-1300 cm⁻¹.[9]

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxyl groups (as COOH or CO₂) and cleavage of the ether bond.[10]

Experimental Protocols

Detailed experimental protocols for the determination of the physical characteristics of this compound are provided below. These are generalized procedures based on standard laboratory techniques for aromatic carboxylic acids and can be adapted for this specific molecule.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • A small sample of dry, purified this compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded. This range represents the melting point.

  • The procedure is repeated at least twice to ensure accuracy.

Determination of Solubility

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature water bath or shaker

  • Filtration apparatus (e.g., syringe filters)

  • Spectrophotometer or HPLC system for concentration analysis

Procedure (for Water Solubility):

  • An excess amount of this compound is added to a known volume of deionized water in a sealed vial.

  • The vial is placed in a constant temperature water bath and agitated (e.g., using a shaker) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the suspension is allowed to settle.

  • A sample of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC) with a standard calibration curve.

  • The solubility is expressed in units such as g/L or mol/L.

  • This procedure can be repeated at different temperatures to determine the temperature dependence of solubility. A similar procedure can be followed for other solvents.

Biological Activity and Signaling Pathway

This compound is an inhibitor of MbtI, the salicylate synthase from Mycobacterium tuberculosis.[1] MbtI catalyzes the first committed step in the biosynthesis of mycobactins, which are essential for the bacterium's iron uptake and virulence.[2][3][4] The enzyme converts chorismate to salicylate, which then serves as a precursor for mycobactin (B74219) synthesis.[3][12]

Salicylate_Biosynthesis_Pathway Chorismate Chorismate MbtI MbtI (Salicylate Synthase) Chorismate->MbtI Substrate Salicylate Salicylate MbtI->Salicylate Product Mycobactin_Synthesis Mycobactin Biosynthesis Pathway Salicylate->Mycobactin_Synthesis Mycobactins Mycobactins (Siderophores) Mycobactin_Synthesis->Mycobactins Iron_Uptake Iron (Fe³⁺) Uptake Mycobactins->Iron_Uptake Inhibitor This compound Inhibitor->MbtI Inhibition

Salicylate biosynthesis pathway and MbtI inhibition.

The diagram above illustrates the conversion of chorismate to salicylate by the enzyme MbtI. Salicylate is a precursor for the mycobactin biosynthesis pathway, leading to the production of mycobactins which are essential for iron uptake. This compound acts as an inhibitor of MbtI, thereby blocking this critical pathway.

Experimental Workflow for MbtI Inhibition Assay

A common method to assess the inhibitory activity of compounds like this compound on MbtI is a fluorescence-based kinetic assay.

MbtI_Inhibition_Assay_Workflow Start Start: Prepare Assay Components Components MbtI Enzyme Chorismate (Substrate) This compound (Inhibitor) Assay Buffer Start->Components Incubation Incubate Enzyme and Inhibitor Components->Incubation Initiate_Reaction Initiate Reaction by Adding Chorismate Incubation->Initiate_Reaction Monitor_Fluorescence Monitor Fluorescence Increase Over Time (Salicylate is fluorescent) Initiate_Reaction->Monitor_Fluorescence Data_Analysis Data Analysis: Calculate Initial Velocities Determine IC₅₀ or Kᵢ Monitor_Fluorescence->Data_Analysis End End: Determine Inhibitory Potency Data_Analysis->End

Workflow for MbtI inhibition assay.

This workflow outlines the key steps in determining the inhibitory effect of this compound on the MbtI enzyme. The assay relies on the fluorescent properties of the product, salicylate, allowing for real-time monitoring of the enzymatic reaction.

Conclusion

This compound is a molecule of significant interest due to its potential as an anti-tubercular agent through the inhibition of MbtI. While its fundamental chemical identity is well-established, a comprehensive experimental characterization of its physical properties is still needed. The protocols and comparative data provided in this guide offer a framework for researchers to conduct these essential measurements. Further investigation into its spectroscopic properties and solubility will be crucial for its development as a potential therapeutic. The visualization of its mechanism of action within the salicylate biosynthesis pathway provides a clear rationale for its continued study in the field of drug discovery.

References

Unveiling 3-(1-Carboxyvinyloxy)benzoic Acid: A Natural Product with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Scientific Significance of a Promising Bioactive Molecule

Abstract

This technical guide provides a comprehensive overview of 3-(1-Carboxyvinyloxy)benzoic acid, a dicarboxylic acid first identified as a natural product from Streptomyces species. Also known by its synonym deoxydehydrochorismic acid, this compound has garnered scientific interest due to its notable biological activity, particularly as an inhibitor of key bacterial enzymes. This document details the discovery and history of this compound, its physicochemical properties, and its known biological functions, including its inhibitory effects on Mycobacterium tuberculosis salicylate (B1505791) synthase (MbtI) and Serratia marcescens arginine synthase (AS). This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel antimicrobial agents and enzyme inhibitors.

Introduction

This compound is an aromatic organic compound characterized by a benzoic acid core substituted with a 1-carboxyvinyloxy group at the meta-position. Its discovery as a secondary metabolite from soil-dwelling Streptomyces bacteria, renowned producers of a vast array of bioactive compounds, has paved the way for investigations into its therapeutic potential. The structural similarity of this molecule to intermediates in crucial biochemical pathways, such as the shikimate pathway, hints at its mechanism of action as a competitive inhibitor of specific enzymes.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis in a research setting.

PropertyValueSource
IUPAC Name 3-(1-carboxyethenoxy)benzoic acidPubChem[1]
Synonyms Deoxydehydrochorismic acid, 3-((1-carboxyvinyl)oxy)benzoic acidVulcanchem[3]
CAS Number 16929-37-6PubChem[1]
Molecular Formula C₁₀H₈O₅PubChem[1]
Molecular Weight 208.17 g/mol PubChem[1]
Appearance Solid (predicted)
Solubility Information not available
Melting Point Information not available

Table 1: Physicochemical Properties of this compound

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its ability to inhibit specific bacterial enzymes, thereby exhibiting antibacterial properties.[4][5][6][7]

Inhibition of MbtI

This compound is an inhibitor of Mycobacterium tuberculosis salicylate synthase (MbtI). MbtI is a crucial enzyme in the biosynthesis of mycobactin, a siderophore essential for iron acquisition by Mycobacterium tuberculosis. Inhibition of this enzyme disrupts the bacterium's ability to thrive, making it a potential target for novel anti-tuberculosis therapies.

Inhibition of Arginine Synthase

The compound also demonstrates inhibitory activity against arginine synthase (AS) from Serratia marcescens. Arginine synthase is involved in the biosynthesis of the amino acid arginine, which is vital for bacterial protein synthesis and overall growth.

Quantitative Inhibition Data

The inhibitory potency of this compound against these enzymes has been quantified and is summarized in Table 2.

Enzyme TargetOrganismInhibition Constant (Kᵢ)Source
MbtI (Salicylate Synthase)Mycobacterium tuberculosis500 µMMedChemExpress[6]
AS (Arginine Synthase)Serratia marcescens3.2 µMMedChemExpress[6]

Table 2: Quantitative Inhibition Data for this compound

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not extensively documented in readily available literature. However, general methodologies for the isolation of secondary metabolites from Streptomyces can be adapted.

General Isolation Protocol from Streptomyces

A generalized workflow for the isolation of bioactive compounds from Streptomyces is depicted in Figure 1. This process typically involves fermentation, extraction, and chromatographic purification.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Streptomyces sp. B Liquid Culture Fermentation A->B C Centrifugation/ Filtration B->C D Solvent Extraction of Supernatant C->D E Concentration of Crude Extract D->E F Chromatography (e.g., HPLC) E->F G Isolation of Pure Compound F->G

Figure 1: Generalized workflow for the isolation of natural products from Streptomyces. This diagram illustrates the key stages from fermentation to the purification of the target compound.

Methodology:

  • Fermentation: A pure culture of the selected Streptomyces strain is inoculated into a suitable liquid medium and incubated under optimal conditions (temperature, pH, aeration) to promote the production of secondary metabolites.

  • Extraction: The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an appropriate organic solvent (e.g., ethyl acetate) to partition the bioactive compounds. The organic phase is collected and concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to separate the individual components. Fractions are collected and analyzed for the presence of the target compound.

  • Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Signaling Pathways and Logical Relationships

Currently, there is no published information detailing specific signaling pathways in which this compound is directly involved. Its mechanism of action is understood primarily through its direct inhibition of bacterial enzymes. The logical relationship of its inhibitory action is straightforward, as depicted in Figure 2.

signaling_pathway cluster_mbti Mycobactin Biosynthesis cluster_as Arginine Biosynthesis A This compound B MbtI A->B Inhibits E Arginine Synthase A->E Inhibits C Mycobactin B->C D Bacterial Iron Uptake C->D F Arginine E->F G Protein Synthesis & Bacterial Growth F->G

Figure 2: Inhibitory mechanism of this compound. The diagram shows the compound inhibiting the enzymes MbtI and Arginine Synthase, thereby disrupting essential bacterial processes.

Conclusion and Future Directions

This compound represents a naturally occurring molecule with demonstrated antibacterial potential through the inhibition of essential bacterial enzymes. Its discovery underscores the importance of continued exploration of microbial metabolites as sources of new therapeutic agents. Future research should focus on several key areas:

  • Total Synthesis: The development of an efficient and scalable total synthesis route would enable the production of larger quantities of the compound for further biological evaluation and the synthesis of structural analogs.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of derivatives of this compound will be crucial to understand the structural features required for potent and selective enzyme inhibition, potentially leading to the development of more effective drug candidates.

  • In Vivo Efficacy: Preclinical studies in animal models of infection are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Broader Antimicrobial Spectrum: Investigations into its activity against a wider range of pathogenic bacteria are warranted to determine the full scope of its antimicrobial potential.

References

Unveiling the Central Role of Chorismic Acid in Aromatic Compound Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the natural occurrence, biosynthesis, and pivotal role of chorismic acid, a critical branch-point metabolite in the shikimate pathway. The initial query concerned 3-(1-Carboxyvinyloxy)benzoic acid , a compound structurally related to chorismic acid. While literature on the specific natural occurrence of this compound (CAS 16929-3-7) is sparse, it has been reported in Streptomyces and Streptomyces collinus. However, the vast body of scientific literature points to the profound importance of its close relative, chorismic acid (CAS 617-12-9), as the central precursor to a vast array of aromatic compounds in plants, bacteria, fungi, and archaea. This guide will, therefore, focus on chorismic acid, providing a comprehensive overview of its biosynthesis, its role as a precursor to essential molecules, and the experimental methodologies used for its study. Understanding the biosynthesis and metabolism of chorismic acid is paramount for advancements in drug development, herbicide design, and metabolic engineering.

The Natural Occurrence and Significance of Chorismic Acid

Chorismic acid is not typically found in high concentrations as a final product in organisms. Instead, it serves as a crucial, transient intermediate in the shikimate pathway, which is absent in animals, making it an attractive target for the development of non-toxic herbicides and antimicrobial agents.[1][2] Its name is derived from the Greek word "chorizo," meaning "to separate," aptly describing its position as a branch-point metabolite.[3][4] From chorismate, metabolic pathways diverge to produce the three aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, ubiquinone, menaquinone (vitamin K), and numerous secondary metabolites, including the plant defense hormone salicylic (B10762653) acid.[1][3][5]

Quantitative Data on Chorismate and Related Metabolites

Quantifying the intracellular concentration of chorismic acid is challenging due to its low steady-state levels and instability.[6][7][8] However, various studies have provided estimates and relative quantification in different organisms, particularly in genetically modified strains designed to overproduce shikimate pathway intermediates.

OrganismStrain/ConditionMetaboliteConcentration/LevelReference
Escherichia coliL-phenylalanine-overproducing strainSalicylate11.5 g/L (derived from chorismate)
Escherichia coliEngineered for Phenylalanine ProductionPhenylalanineup to 38 g/L (derived from chorismate)[9]
Arabidopsis thalianaWild Type (leaves)Shikimate~10-100 nmol/g FW (precursor to chorismate)[3]
Arabidopsis thalianaExpressing feedback-insensitive DAHP synthaseArogenateSignificantly increased (downstream of chorismate)[3]
Nicotiana benthamianaExpressing feedback-insensitive DAHP synthaseTryptophan~150 nmol/g FW (~6-fold increase)[3]

The Biosynthesis of Chorismic Acid: The Shikimate Pathway

Chorismic acid is the final product of the seven-step shikimate pathway, which converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into this key aromatic precursor.[10][11] The pathway is highly regulated to control the flux of carbon into aromatic amino acid and secondary metabolite biosynthesis.[11][12]

The enzymes and intermediates of the shikimate pathway are as follows:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase catalyzes the condensation of PEP and E4P to form DAHP.

  • 3-dehydroquinate (DHQ) synthase converts DAHP to DHQ.

  • 3-dehydroquinate dehydratase catalyzes the dehydration of DHQ to 3-dehydroshikimate (DHS).

  • Shikimate dehydrogenase reduces DHS to shikimate.

  • Shikimate kinase phosphorylates shikimate to form shikimate 3-phosphate (S3P).

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase catalyzes the condensation of S3P and another molecule of PEP to form EPSP. This enzyme is the target of the herbicide glyphosate.

  • Chorismate synthase catalyzes the final step, the elimination of phosphate (B84403) from EPSP to yield chorismate.[10]

dot

Shikimate_Pathway cluster_enzymes Enzymes PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ synthase Shikimate Shikimate DHS->Shikimate DHQ dehydratase S3P Shikimate 3-Phosphate (S3P) Shikimate->S3P Shikimate dehydrogenase EPSP 5-Enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP Shikimate kinase Chorismate Chorismate EPSP->Chorismate EPSP synthase e1 DAHP synthase e2 DHQ synthase e3 DHQ dehydratase e4 Shikimate dehydrogenase e5 Shikimate kinase e6 EPSP synthase e7 Chorismate synthase

Caption: The Shikimate Pathway leading to Chorismate.

Chorismate as a Precursor for Secondary Metabolites and Signaling Molecules

Chorismate stands at a critical metabolic crossroads, directing carbon flux towards a multitude of essential compounds.

Aromatic Amino Acid Biosynthesis
  • Phenylalanine and Tyrosine: Chorismate is converted to prephenate by chorismate mutase. Prephenate is then further metabolized to yield phenylalanine and tyrosine.[10]

  • Tryptophan: Anthranilate synthase catalyzes the conversion of chorismate to anthranilate, the first committed step in tryptophan biosynthesis.[10]

Salicylic Acid Biosynthesis

In plants, salicylic acid (SA), a key hormone in plant defense against pathogens, is synthesized from chorismate via two primary pathways:

  • Isochorismate Pathway: Chorismate is converted to isochorismate by isochorismate synthase (ICS). Isochorismate is then converted to salicylic acid.

  • Phenylalanine Ammonia-Lyase (PAL) Pathway: Chorismate is first converted to phenylalanine, which is then acted upon by PAL to produce cinnamic acid, a precursor to salicylic acid.

dot

Salicylic_Acid_Biosynthesis cluster_pathways Biosynthetic Routes Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) Phenylalanine Phenylalanine Chorismate->Phenylalanine Chorismate Mutase & other enzymes SA1 Salicylic Acid Isochorismate->SA1 Isochorismate Pyruvate Lyase (in bacteria) (multi-step in plants) Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid Phenylalanine Ammonia-Lyase (PAL) Benzoic_Acid Benzoic Acid Cinnamic_Acid->Benzoic_Acid Side-chain shortening SA2 Salicylic Acid Benzoic_Acid->SA2 Hydroxylation p1 Isochorismate Pathway p2 PAL Pathway

Caption: Salicylic Acid Biosynthesis from Chorismate.

Experimental Protocols

The study of chorismic acid and its metabolic pathways requires robust experimental procedures, particularly given the compound's instability.

Metabolite Quenching and Extraction

Rapidly halting metabolic activity is crucial for accurately measuring intracellular metabolite concentrations.

  • Quenching: For cell cultures, rapid quenching can be achieved by flash-freezing in liquid nitrogen or by using cold organic solvents like methanol (B129727) at temperatures of -20°C to -80°C.[10][13] A rapid rinse with a cold isotonic solution (e.g., saline) before quenching can help remove extracellular contaminants without causing significant metabolite leakage.[13]

  • Extraction: Cold solvent extraction is commonly employed to minimize the degradation of thermally labile compounds like chorismate.[6] A mixture of methanol and water (e.g., 70% methanol) is often used.[6] For plant tissues, the material should be flash-frozen in liquid nitrogen immediately after harvesting and then ground to a fine powder before extraction.[6]

Isolation and Purification of Chorismic Acid

Chorismic acid can be isolated from microbial cultures, particularly from mutant strains that accumulate shikimate pathway intermediates.

  • Source: The auxotrophic mutant Klebsiella pneumoniae 62-1 (formerly Aerobacter aerogenes 62-1) is a common source for the production and subsequent isolation of chorismic acid.[11]

  • Purification by HPLC: High-performance liquid chromatography (HPLC) is a standard method for purifying chorismate.[4][11]

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A common mobile phase consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) with an organic modifier like methanol or acetonitrile. The pH of the mobile phase is critical and is usually maintained in the acidic to neutral range.

    • Detection: Chorismate can be detected by its UV absorbance at approximately 274 nm.[11]

Quantification of Chorismic Acid

Accurate quantification of chorismic acid is typically performed using HPLC or liquid chromatography-mass spectrometry (LC-MS).

  • HPLC with UV Detection:

    • Principle: The concentration of chorismate in a purified sample can be determined by measuring its absorbance at 274 nm and using its molar extinction coefficient (ε = 2630 M⁻¹ cm⁻¹).[14]

    • Procedure: A standard curve is generated using purified chorismic acid of known concentrations. The peak area of chorismate in the sample is then compared to the standard curve to determine its concentration.

  • LC-MS/MS:

    • Principle: This technique offers high sensitivity and specificity, allowing for the quantification of chorismate even in complex biological matrices. The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of chorismate and its fragmentation products.

    • Sample Preparation: As with HPLC, proper quenching and extraction are critical. The use of internal standards (e.g., isotopically labeled chorismic acid) is recommended for accurate quantification.

Conclusion

While the natural occurrence of this compound appears to be limited, its structural relative, chorismic acid, is a cornerstone of primary and secondary metabolism in a vast range of organisms. As the final product of the shikimate pathway, chorismate is the gateway to the biosynthesis of aromatic amino acids and a plethora of other vital compounds. The absence of this pathway in mammals makes its enzymes prime targets for the development of novel antimicrobial drugs and herbicides. The experimental protocols outlined in this guide provide a foundation for researchers to investigate this crucial metabolic network, paving the way for new discoveries and applications in medicine, agriculture, and biotechnology. Further research into the quantitative aspects of chorismate metabolism will undoubtedly enhance our understanding and ability to manipulate these essential biosynthetic pathways.

References

Section 1: Theoretical and Computational Chemistry Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical and Experimental Study of 3-(1-Carboxyvinyloxy)benzoic acid

Introduction

This compound (CAS No. 16929-37-6) is an organic compound recognized for its potential utility in life sciences research.[1] While this molecule is commercially available for research purposes, a comprehensive review of existing scholarly literature reveals a notable scarcity of dedicated theoretical or experimental studies published under its specific name. This guide is designed for researchers, scientists, and drug development professionals to bridge this gap.

This document provides a robust methodological framework for the theoretical and experimental investigation of this compound. By drawing upon established protocols and data from studies on closely related benzoic acid derivatives, this whitepaper outlines the necessary steps for computational analysis, chemical synthesis, and spectroscopic characterization. The workflows, data tables, and visualizations presented herein serve as a comprehensive roadmap for researchers embarking on the study of this specific molecule, enabling them to generate, interpret, and validate its physicochemical properties.

Theoretical studies are fundamental to predicting the molecular structure, stability, and reactivity of a compound. Density Functional Theory (DFT) is a powerful and widely used computational method for this purpose.

Experimental Protocol: Computational Analysis

A typical computational workflow involves geometry optimization, vibrational frequency analysis, and the calculation of electronic properties.

  • Molecular Structure Preparation: The initial 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The structure is optimized to its lowest energy state. A common and effective method is the B3LYP functional with a 6-311G or higher basis set.[2] This calculation determines the most stable conformation, including bond lengths and angles.

  • Vibrational Frequency Calculation: Following optimization, harmonic vibrational frequencies are calculated using the same DFT method. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These theoretical frequencies can be compared with experimental FT-IR and Raman spectra.[3][4]

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[4]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electrostatic potential on the molecule's surface. This identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.[4][5]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[4]

G cluster_workflow Theoretical Study Workflow A 1. Initial Structure (3D Modeling) B 2. Geometry Optimization (DFT/B3LYP) A->B C 3. Frequency Calculation B->C D 4. Verification (No Imaginary Frequencies?) C->D E 5. Electronic Property Analysis (HOMO-LUMO, MEP, NBO) D->E Yes G Revise Structure or Method D->G No F 6. Data Analysis & Comparison with Experimental Results E->F G->B G cluster_workflow Experimental Synthesis and Characterization Workflow cluster_char Characterization Methods A 1. Synthesis (e.g., Williamson Ether Synthesis) B 2. Purification (Recrystallization / Chromatography) A->B C 3. Primary Characterization B->C D 4. Purity & Identity Confirmed? C->D NMR NMR (¹H, ¹³C) FTIR FT-IR / Raman MS Mass Spec. E 5. Further Analysis (Thermal, Optical, etc.) D->E Yes G Repeat Purification D->G No F 6. Final Compound Data E->F G->B G cluster_corr Data Correlation and Interpretation cluster_theo Theoretical Data cluster_exp Experimental Data cluster_insight Derived Insights A Calculated Geometry G Validated Molecular Structure A->G B Calculated Spectra (IR, Raman) H Vibrational Mode Assignments B->H C Electronic Properties (HOMO-LUMO, MEP) I Structure-Activity Relationship (SAR) C->I D X-ray Crystallography D->G E Measured Spectra (FT-IR, NMR) E->H F Chemical Reactivity & Biological Assays F->I

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(1-Carboxyvinyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, three-step protocol for the synthesis of 3-(1-Carboxyvinyloxy)benzoic acid. The synthesis involves the initial protection of the carboxylic acid group of 3-hydroxybenzoic acid via esterification, followed by a Williamson ether synthesis to introduce the carboxyvinyloxy moiety, and concluding with the hydrolysis of the ester groups to yield the final product.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step process:

  • Esterification: Protection of the carboxylic acid of 3-hydroxybenzoic acid as an ethyl ester.

  • Williamson Ether Synthesis: Reaction of the resulting ethyl 3-hydroxybenzoate with ethyl bromopyruvate to form the ether linkage.

  • Hydrolysis: Saponification of the diethyl ester intermediate to yield the final dicarboxylic acid product.

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis A 3-Hydroxybenzoic Acid B Ethyl 3-hydroxybenzoate A->B Ethanol, H₂SO₄ (cat.) Reflux C Ethyl 3-(1-(ethoxycarbonyl)vinyloxy)benzoate B->C Ethyl bromopyruvate, K₂CO₃ DMF, 80°C D This compound C->D 1. NaOH (aq), Reflux 2. HCl (aq) LogicalRelationship Start Start: 3-Hydroxybenzoic Acid Step1 Step 1: Esterification (Protection of Carboxylic Acid) Start->Step1 Purification1 Purification Step1->Purification1 Intermediate1 Intermediate: Ethyl 3-hydroxybenzoate Step2 Step 2: Williamson Ether Synthesis (Formation of Ether Linkage) Intermediate1->Step2 Purification2 Purification Step2->Purification2 Intermediate2 Intermediate: Ethyl 3-(1-(ethoxycarbonyl)vinyloxy)benzoate Step3 Step 3: Hydrolysis (Deprotection) Intermediate2->Step3 Purification3 Purification Step3->Purification3 End Final Product: This compound Purification1->Intermediate1 Purification2->Intermediate2 Purification3->End

Application Note: High-Purity 3-(1-Carboxyvinyloxy)benzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1-Carboxyvinyloxy)benzoic acid is a molecule of interest in pharmaceutical research and materials science. For these applications, high purity of the compound is critical, as even trace impurities can significantly impact downstream processes, biological activity, and material properties. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] This method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3][4] This application note details an optimized protocol for the purification of this compound using recrystallization, consistently yielding a product with high purity.

Principle of Recrystallization

The fundamental principle of recrystallization is based on the fact that the solubility of most solid compounds increases with temperature.[3] In this process, the crude solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[1] Any insoluble impurities can be removed at this stage by hot filtration. As the solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate.[3] Soluble impurities, ideally, remain in the mother liquor.[1] The selection of an appropriate solvent is paramount; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.[1]

Experimental Protocol

This protocol provides a detailed methodology for the purification of this compound by recrystallization.

1. Materials and Equipment

  • Reagents:

    • Crude this compound

    • Deionized water (or other selected solvent)

    • Activated charcoal (optional, for colored impurities)

  • Equipment:

    • Erlenmeyer flasks

    • Beakers

    • Hot plate with magnetic stirring capability

    • Magnetic stir bars

    • Buchner funnel and flask

    • Filter paper

    • Vacuum source

    • Glass stirring rod

    • Spatula

    • Drying oven

    • Melting point apparatus

2. Solvent Selection

For aromatic carboxylic acids like this compound, a variety of solvents can be considered. Water is often a suitable choice due to the temperature-dependent solubility of benzoic acid and its derivatives.[5] Other potential solvents include aqueous alcohol mixtures, toluene, or acetic acid.[6] Preliminary small-scale solubility tests are recommended to determine the optimal solvent or solvent system.

3. Recrystallization Procedure

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent (e.g., deionized water). Heat the mixture on a hot plate with stirring.[7] Gradually add more hot solvent in small portions until the solid completely dissolves.[5] Avoid adding an excessive amount of solvent to ensure a good recovery yield.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a boil for a few minutes.[7] The charcoal will adsorb colored impurities.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.[1] This step is crucial and should be done quickly to prevent premature crystallization in the funnel.[3] Use a pre-heated funnel and receiving flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature without disturbance.[3] Slow cooling promotes the formation of larger, purer crystals.[4] After the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a drying oven at a suitable temperature until a constant weight is achieved.[2]

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.[2] Calculate the percent recovery.

Data Presentation

The following table summarizes representative data for the recrystallization of a generic aromatic carboxylic acid, illustrating the expected outcomes of the purification process.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to yellowish powderWhite crystalline solid
Mass 5.00 g4.25 g
Melting Point 118-121 °C (broad)122-122.5 °C (sharp)
Purity (by HPLC) 95.2%99.8%
Percent Recovery N/A85%

Visual Workflow

The following diagram illustrates the key steps in the recrystallization protocol for this compound.

Recrystallization_Workflow start Start: Crude This compound dissolution Dissolution: Add hot solvent start->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration Insoluble impurities cooling Cooling: Slow cooling to RT, then ice bath dissolution->cooling No insoluble impurities hot_filtration->cooling vacuum_filtration Vacuum Filtration: Collect crystals cooling->vacuum_filtration drying Drying: Oven drying vacuum_filtration->drying end_product End: Pure Crystalline Product drying->end_product

Caption: Workflow for the purification of this compound.

References

Application Note: Quantification of 3-(1-Carboxyvinyloxy)benzoic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(1-Carboxyvinyloxy)benzoic acid. This method is suitable for the determination of the analyte in various sample matrices, including pharmaceutical formulations and research samples. The protocol employs a standard C18 column with a gradient elution of an acidic mobile phase and UV detection, ensuring high sensitivity and selectivity. This document provides a comprehensive experimental protocol, system suitability parameters, and a template for data presentation.

Introduction

This compound is a dicarboxylic acid containing an aromatic ether and an enol ether functional group. Accurate quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis in drug development and research. The developed HPLC method separates the analyte from potential impurities and degradation products, providing a reliable analytical tool for its characterization. The method is based on well-established principles for the analysis of aromatic carboxylic acids.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA), HPLC grade

    • Water (HPLC grade or Milli-Q)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 230 nm and 274 nm
Run Time 20 minutes

Note: The gradient can be optimized based on the specific sample matrix and the presence of interfering compounds.

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v) is recommended as the diluent for preparing standards and samples.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation will depend on the matrix. For a pharmaceutical formulation, a general procedure is as follows:

  • Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound.

  • Transfer the weighed sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The quantitative data for method validation should be summarized in clear and structured tables. Below are template tables for key validation parameters.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1[Value]
5[Value]
10[Value]
25[Value]
50[Value]
100[Value]
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision (Repeatability)

Concentration (µg/mL)Peak Area (n=6)Mean Peak Area% RSD
50[Values][Value]≤ 2.0%

Table 3: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%40[Value]98.0 - 102.0%
100%50[Value]98.0 - 102.0%
120%60[Value]98.0 - 102.0%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterConcentration (µg/mL)
LOD (S/N ≥ 3) [Value]
LOQ (S/N ≥ 10) [Value]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (A & B) setup_hplc Set up HPLC System with Method Parameters prep_mobile_phase->setup_hplc prep_diluent Prepare Diluent prep_stock Prepare Standard Stock Solution prep_diluent->prep_stock dissolve_sample Dissolve in Diluent & Sonicate prep_diluent->dissolve_sample prep_working Prepare Working Standard Solutions prep_stock->prep_working inject_standards Inject Standard Solutions prep_working->inject_standards weigh_sample Weigh Sample weigh_sample->dissolve_sample dilute_sample Dilute to Volume dissolve_sample->dilute_sample filter_sample Filter through 0.45 µm Syringe Filter dilute_sample->filter_sample inject_samples Inject Sample Solutions filter_sample->inject_samples setup_hplc->inject_standards setup_hplc->inject_samples gen_curve Generate Calibration Curve inject_standards->gen_curve quantify Quantify Analyte in Samples inject_samples->quantify gen_curve->quantify report Report Results quantify->report

Caption: Experimental workflow for the HPLC quantification of this compound.

Logical Relationships in HPLC Method Development

logical_relationships cluster_analyte Analyte Properties cluster_method HPLC Method Parameters cluster_outcome Desired Outcome prop_structure Aromatic Dicarboxylic Acid method_column Column Selection (C18) prop_structure->method_column dictates method_mobile_phase Mobile Phase (ACN/Acidic Buffer) prop_structure->method_mobile_phase influences prop_uv UV Absorbance method_detection UV Detection Wavelength prop_uv->method_detection determines prop_solubility Solubility prop_solubility->method_mobile_phase guides outcome Accurate & Robust Quantification method_column->outcome method_mobile_phase->outcome method_detection->outcome method_gradient Gradient Elution method_gradient->outcome

Caption: Logical relationships in the HPLC method development for this compound.

Applications of 3-(1-Carboxyvinyloxy)benzoic acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

3-(1-Carboxyvinyloxy)benzoic acid is a dicarboxylic acid featuring a unique combination of an aromatic carboxylic acid, an enol ether, and a vinyl carboxylic acid. While specific documented applications of this molecule as a starting material in multi-step organic synthesis are not prevalent in current literature, its rich functionality suggests its potential as a versatile building block. This document outlines potential synthetic applications based on the known reactivity of its constituent functional groups. Detailed protocols, adapted from established methodologies for analogous structures, are provided to guide researchers in exploring the synthetic utility of this compound.

Introduction

This compound, structurally a substituted benzoic acid and a derivative of acrylic acid, possesses three key reactive sites: two carboxylic acid groups with different electronic environments, a nucleophilic carbon-carbon double bond characteristic of enol ethers, and an aromatic ring susceptible to electrophilic substitution.[1] These features open avenues for its use in constructing more complex molecules, including potential pharmaceutical intermediates and novel materials. This note explores its predicted reactivity and provides foundational protocols for its synthetic transformations.

Predicted Synthetic Transformations

The primary modes of reactivity for this compound can be categorized by the functional group involved. The differential reactivity of the aromatic and vinylic carboxylic acids could allow for selective transformations under carefully controlled conditions.

Reactions of the Carboxylic Acid Groups

The presence of two carboxylic acid moieties allows for the synthesis of a variety of derivatives, such as esters, amides, and acid chlorides. These transformations are fundamental in organic synthesis for creating new linkages and introducing further functionality.

  • Esterification: Conversion of one or both carboxylic acid groups to esters can be achieved to modify solubility, protect the acid functionality, or to create intermediates for further reactions like Claisen condensations.

  • Amide Bond Formation: Coupling with amines to form amides is a cornerstone of medicinal chemistry, enabling the synthesis of a wide array of biologically active compounds.

  • Acid Chloride Formation: Conversion to highly reactive acid chlorides provides a pathway to a broader range of derivatives, including esters and amides formed under milder conditions.

Reactions of the Enol Ether Moiety

The enol ether linkage is susceptible to cleavage under acidic conditions, a reaction that can be exploited for deprotection or transformation.

  • Acid-Catalyzed Hydrolysis: Treatment with aqueous acid is expected to hydrolyze the enol ether, yielding 3-hydroxybenzoic acid and pyruvic acid. This reaction could be utilized as a deprotection strategy if the vinyloxy group is used to mask a phenolic hydroxyl.

Reactions of the Aromatic Ring

The benzoic acid framework can undergo electrophilic aromatic substitution. The existing substituents will direct incoming electrophiles. The carboxylic acid is a meta-director, while the carboxyvinyloxy group, being an ether, is an ortho-, para-director. The interplay of these directing effects would likely lead to substitution at the positions ortho and para to the ether group, and meta to the carboxylic acid.

  • Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation can introduce new functional groups onto the aromatic ring, enabling further diversification of the molecular scaffold.

Data Presentation: Summary of Potential Reactions

The following table summarizes the potential transformations of this compound and the expected products.

Reaction ClassReagents and ConditionsFunctional Group(s) InvolvedExpected Product Type
Esterification Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄), HeatCarboxylic AcidsMono- or Di-ester
Amide Coupling Amine (e.g., Aniline), Coupling Agent (e.g., TiCl₄) or Boric Acid Catalyst, HeatCarboxylic AcidsMono- or Di-amide
Acid Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl Chloride, HeatCarboxylic AcidsMono- or Di-acid Chloride
Enol Ether Hydrolysis Aqueous Acid (e.g., HCl, H₂SO₄), HeatEnol EtherPhenol and α-keto acid
Aromatic Nitration HNO₃, H₂SO₄Aromatic RingNitro-substituted aromatic

Experimental Protocols

The following protocols are representative methodologies for the transformations described above. Researchers should note that optimization of reaction conditions for this compound will be necessary.

Protocol 1: Di-Esterification using Methanol (B129727) (Fischer Esterification)

Objective: To convert both carboxylic acid groups to their corresponding methyl esters.

Materials:

  • This compound

  • Methanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottomed flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a 100-mL round-bottomed flask, combine this compound (e.g., 5.0 g) and methanol (40 mL).

  • While swirling, carefully add concentrated sulfuric acid (1.5 mL) to the mixture.

  • Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 2-3 hours.[2][3]

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing 100 mL of water.

  • Rinse the flask with 50 mL of dichloromethane and add this to the separatory funnel.

  • Extract the product into the dichloromethane layer. Separate the layers.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (vent frequently to release CO₂), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude diester.

  • The product can be further purified by column chromatography or distillation under reduced pressure.

Protocol 2: Di-Amide Formation using Aniline (B41778)

Objective: To synthesize the di-anilide derivative.

Materials:

  • This compound

  • Aniline

  • Titanium(IV) chloride (TiCl₄)

  • Pyridine (B92270) (Anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Screw-capped vial, heating block

Procedure:

  • In a screw-capped vial, dissolve this compound (1 mmol) in anhydrous pyridine (10 mL).

  • Add aniline (2.2 mmol).

  • Heat the solution to 85 °C in a heating block.

  • Carefully add TiCl₄ (6 mmol) to the heated solution.

  • Continue heating at 85 °C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl aqueous solution and extract with dichloromethane.[4]

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Di-Acid Chloride Formation

Objective: To convert both carboxylic acid groups to acid chlorides.

Materials:

  • This compound (dried)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottomed flask, reflux condenser with a gas trap

Procedure:

  • Place dry this compound (e.g., 5.0 g) in a round-bottomed flask.

  • Add an excess of thionyl chloride (e.g., 20 mL) and a catalytic drop of DMF.

  • Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂ gases.

  • Heat the mixture gently under reflux until the evolution of gas ceases and the solution becomes clear.[1][5][6]

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting di-acid chloride can be used directly for the next step or purified by vacuum distillation.

Protocol 4: Hydrolysis of the Enol Ether

Objective: To cleave the enol ether linkage.

Materials:

  • This compound

  • 1 M Sulfuric Acid (H₂SO₄)

  • Tetrahydrofuran (THF) (optional, to aid solubility)

  • Round-bottomed flask, reflux condenser

Procedure:

  • Dissolve this compound (e.g., 2.0 g) in 1 M aqueous sulfuric acid (20 mL). If solubility is an issue, a co-solvent like THF can be added.

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture.

  • The products, 3-hydroxybenzoic acid and pyruvic acid, can be isolated and purified using standard extraction and crystallization or chromatographic techniques.[7]

Visualizations

The following diagrams illustrate the potential synthetic pathways starting from this compound.

G start This compound diester Diester Derivative start->diester R'OH, H+ diamide Diamide Derivative start->diamide R'R''NH, Coupling Agent diacid_chloride Diacid Chloride Derivative start->diacid_chloride SOCl₂ hydrolysis_prod 3-Hydroxybenzoic Acid + Pyruvic Acid start->hydrolysis_prod H₃O+ eas_prod Aryl-Substituted Derivative start->eas_prod E+ (e.g., NO₂⁺) diacid_chloride->diester R'OH diacid_chloride->diamide R'R''NH experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification start Combine Reactants: This compound, Reagent (e.g., Alcohol, Amine), Catalyst heat Heat to Reflux/ Maintain Temperature start->heat monitor Monitor Reaction Progress (TLC) heat->monitor quench Cool and Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography/ Crystallization/Distillation dry->purify characterize Characterization (NMR, IR, MS) purify->characterize

References

Application Notes and Protocols for 3-(1-Carboxyvinyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Carboxyvinyloxy)benzoic acid (CAS No. 16929-37-6) is an aromatic carboxylic acid that serves as a valuable starting material and a biologically active molecule in drug discovery and chemical biology. Its structure, featuring a benzoic acid core linked to a carboxyvinyl ether, makes it an analogue of chorismic acid, a key intermediate in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals, making its enzymes attractive targets for novel antimicrobial agents.

The primary application of this compound is as an inhibitor of chorismate-utilizing enzymes, particularly those involved in bacterial metabolic pathways. It has demonstrated inhibitory activity against enzymes such as anthranilate synthase (AS) and salicylate (B1505791) synthase (MbtI), which are crucial for the survival of various pathogens.

Physicochemical Properties

PropertyValue
CAS Number 16929-37-6
Molecular Formula C₁₀H₈O₅
Molecular Weight 208.17 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF

Applications

Antimicrobial Drug Discovery

This compound is a known inhibitor of key enzymes in the shikimate pathway, a validated target for antimicrobial drug development.

  • Anthranilate Synthase (AS) Inhibition: AS catalyzes the conversion of chorismate to anthranilate, a precursor for tryptophan biosynthesis. This compound has been identified as an inhibitor of AS from Serratia marcescens.

  • Salicylate Synthase (MbtI) Inhibition: MbtI is a salicylate synthase from Mycobacterium tuberculosis, the causative agent of tuberculosis. This enzyme is involved in the biosynthesis of mycobactin, a siderophore essential for iron acquisition by the bacterium. Inhibition of MbtI can disrupt iron metabolism, thereby inhibiting bacterial growth.

The inhibitory activities are summarized in the table below:

Target EnzymeOrganismInhibition Constant (Kᵢ)
Anthranilate Synthase (AS)Serratia marcescens3.2 µM
Salicylate Synthase (MbtI)Mycobacterium tuberculosis500 µM
Starting Material for Synthesis of Novel Derivatives

The bifunctional nature of this compound, with its two carboxylic acid groups and an aromatic ring, makes it a versatile starting material for the synthesis of more complex molecules. It can be used to develop libraries of compounds for structure-activity relationship (SAR) studies aimed at optimizing inhibitory activity against various enzymatic targets.

Tool Compound in Chemical Biology

As a selective inhibitor of specific metabolic enzymes, this compound can be used as a chemical probe to study the physiological roles of the shikimate pathway in different organisms.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of similar chorismate analogues. The synthesis proceeds via a Williamson ether synthesis reaction between a protected 3-hydroxybenzoic acid and a pyruvate (B1213749) derivative, followed by deprotection.

Materials:

  • Methyl 3-hydroxybenzoate

  • Methyl 2-bromo-2-propenoate (or similar reactive pyruvate equivalent)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Esterification (Protection): To a solution of methyl 3-hydroxybenzoate (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl 2-bromo-2-propenoate (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 60°C for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude diester.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Saponification (Deprotection): Dissolve the purified diester (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound as a solid.

Protocol 2: In Vitro Inhibition Assay for Anthranilate Synthase (AS)

This protocol describes a continuous spectrophotometric assay to measure the inhibitory activity of this compound against anthranilate synthase. The assay monitors the production of anthranilate, which is fluorescent.

Materials:

  • Purified anthranilate synthase (e.g., from Serratia marcescens)

  • Chorismic acid (substrate)

  • L-glutamine

  • Tris-HCl buffer (pH 7.8)

  • MgCl₂

  • Dithiothreitol (DTT)

  • This compound (inhibitor)

  • DMSO (for inhibitor stock solution)

  • 96-well fluorescence plate

  • Fluorescence plate reader (Excitation: 325 nm, Emission: 400 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, MgCl₂, DTT, and L-glutamine.

  • Add a range of concentrations of the inhibitor to the wells. Include a control with DMSO only.

  • Add the anthranilate synthase enzyme to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the substrate, chorismic acid.

  • Immediately measure the fluorescence at 400 nm every 30 seconds for 15-20 minutes.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to the Morrison equation for tight-binding inhibitors or use non-linear regression to determine the IC₅₀ and subsequently calculate the Kᵢ value.

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Methyl 3-hydroxybenzoate step1 Williamson Ether Synthesis (with Methyl 2-bromo-2-propenoate, K₂CO₃, DMF) start->step1 intermediate Protected Diester Intermediate step1->intermediate step2 Saponification (LiOH, THF/H₂O) intermediate->step2 product This compound step2->product

Caption: Synthetic route to this compound.

Enzyme Inhibition Mechanism

G cluster_pathway Shikimate Pathway Inhibition chorismate Chorismate enzyme Anthranilate Synthase (AS) or Salicylate Synthase (MbtI) chorismate->enzyme Substrate product Anthranilate / Salicylate (Essential Metabolites) enzyme->product Catalysis inhibitor This compound inhibitor->enzyme Inhibition

Caption: Inhibition of chorismate-utilizing enzymes.

Experimental Workflow for SAR Studies

G cluster_workflow SAR Study Workflow start This compound (Lead Compound) synthesis Synthesize Analogues (Modify aromatic ring & carboxyl groups) start->synthesis screening In Vitro Enzyme Assays (AS, MbtI) synthesis->screening data Determine IC₅₀ / Kᵢ values screening->data sar Establish Structure-Activity Relationship (SAR) data->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design

Caption: Workflow for SAR-based drug development.

3-(1-Carboxyvinyloxy)benzoic acid: Not a Known Glycosidase Inhibitor, Current Research Points to Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

While an intriguing molecule, extensive review of current scientific literature reveals no evidence to support the classification of 3-(1-Carboxyvinyloxy)benzoic acid as a glycosidase inhibitor. Application notes and protocols for this specific function cannot be provided as the foundational inhibitory activity against glycosidase enzymes has not been reported.

Researchers and drug development professionals should be aware that the primary biological activity identified for this compound is as an inhibitor of enzymes involved in bacterial metabolic pathways. Specifically, it has been characterized as an inhibitor of MbtI (Mycobacterium tuberculosis salicylate (B1505791) synthase) and AS (Serratia marcescens arginine synthase). This suggests its potential application lies in the field of antibacterial research rather than in the modulation of carbohydrate metabolism typically associated with glycosidase inhibitors.

Known Biological Activity of this compound

While the requested focus on glycosidase inhibition is not supported by available data, the documented activity of this compound is summarized below.

Target EnzymeOrganismInhibition Constant (Ki)Potential Application
MbtI (salicylate synthase)Mycobacterium tuberculosis500 µMAnti-infective
AS (arginine synthase)Serratia marcescens3.2 µMAnti-infective

General Protocols for Assessing Glycosidase Inhibition

For researchers interested in screening novel compounds, including other benzoic acid derivatives, for glycosidase inhibitory activity, a general protocol for an in vitro α-glucosidase inhibition assay is provided below. This is a representative method and would require optimization for specific enzymes and compounds.

Protocol: In Vitro α-Glucosidase Inhibition Assay

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Test compound (e.g., a benzoic acid derivative)

  • Acarbose (B1664774) (positive control)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

2. Experimental Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and acarbose in phosphate buffer.

    • Prepare the α-glucosidase solution in phosphate buffer.

    • Prepare the pNPG substrate solution in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations to the sample wells.

    • Add 10 µL of phosphate buffer to the control wells and 10 µL of acarbose solution to the positive control wells.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of Na₂CO₃ solution to all wells.

    • Measure the absorbance at 405 nm using a microplate reader. The yellow color produced is due to the formation of p-nitrophenol.

  • Data Analysis:

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Glycosidase Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing potential glycosidase inhibitors.

Glycosidase_Inhibitor_Screening_Workflow cluster_screening Initial Screening cluster_characterization Inhibitor Characterization cluster_validation Further Validation Compound_Library Compound Library Primary_Assay Primary in vitro Glycosidase Assay Compound_Library->Primary_Assay Hit_Compounds Active 'Hit' Compounds Primary_Assay->Hit_Compounds Identify Actives IC50 IC50 Determination Hit_Compounds->IC50 Kinetics Enzyme Kinetics (e.g., Lineweaver-Burk plot) IC50->Kinetics Specificity Specificity Assays (against other glycosidases) Kinetics->Specificity Lead_Compound Lead Compound Specificity->Lead_Compound Select Lead Cell_Based Cell-Based Assays Lead_Compound->Cell_Based In_Vivo In Vivo Studies Cell_Based->In_Vivo

Workflow for glycosidase inhibitor screening.

Application Notes and Protocols for 3-(1-Carboxyvinyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Carboxyvinyloxy)benzoic acid is a dual inhibitor of key bacterial enzymes, demonstrating potential as a lead compound in the development of novel antibacterial agents. This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in a research and drug development setting. Its known targets are Mycobacterium tuberculosis salicylate (B1505791) synthase (MbtI) and Serratia marcescens arginine synthase (AS), making it a compound of interest for combating tuberculosis and opportunistic infections caused by Serratia marcescens.

Biological Activity and Data Presentation

This compound exhibits inhibitory activity against two distinct bacterial enzymes crucial for their respective metabolic pathways. The known inhibition constants (Ki) are summarized in the table below for easy comparison.

Target EnzymeOrganismKi (µM)Reference
Salicylate Synthase (MbtI)Mycobacterium tuberculosis500[1]
Arginine Synthase (AS)Serratia marcescens3.2[1]

Signaling Pathway and Experimental Workflow

The inhibitory action of this compound targets essential metabolic pathways in Mycobacterium tuberculosis and Serratia marcescens. Below are diagrams illustrating the targeted pathway and a general experimental workflow for evaluating the compound.

G cluster_mtb Mycobacterium tuberculosis cluster_sm Serratia marcescens Chorismate_mtb Chorismate MbtI Salicylate Synthase (MbtI) Chorismate_mtb->MbtI Salicylate Salicylate MbtI->Salicylate Mycobactin Mycobactin Biosynthesis Salicylate->Mycobactin Inhibitor This compound Inhibitor->MbtI Inhibition AS Arginine Synthase (AS) Inhibitor->AS Inhibition Precursors_sm Precursors Precursors_sm->AS Arginine Arginine AS->Arginine Protein_synthesis Protein Synthesis Arginine->Protein_synthesis

Caption: Targeted metabolic pathways of this compound.

G start Start enzyme_assay Enzyme Inhibition Assay (MbtI & AS) start->enzyme_assay mic_determination Minimum Inhibitory Concentration (MIC) Determination enzyme_assay->mic_determination mbc_determination Minimum Bactericidal Concentration (MBC) Determination mic_determination->mbc_determination data_analysis Data Analysis (Ki, MIC, MBC values) mbc_determination->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-Carboxyvinyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1-carboxyvinyloxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The most common laboratory synthesis involves the acid-catalyzed etherification of 3-hydroxybenzoic acid with pyruvic acid. This reaction typically requires a strong acid catalyst and conditions that facilitate dehydration to drive the equilibrium towards the formation of the enol ether product.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include reaction temperature, catalyst concentration, and efficient removal of water. Overheating can lead to decarboxylation of the product or starting materials.[1] The catalyst concentration must be optimized to ensure a reasonable reaction rate without promoting side reactions. Continuous removal of water is crucial for achieving a good yield.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable solvent system would be a mixture of ethyl acetate (B1210297) and hexane. The disappearance of the starting materials (3-hydroxybenzoic acid and pyruvic acid) and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. For more quantitative analysis, techniques like HPLC or ¹H NMR spectroscopy can be employed on aliquots taken from the reaction mixture.

Q4: What is the most effective method for purifying the final product?

A4: Recrystallization is a common and effective method for purifying crude this compound.[1] A suitable solvent for recrystallization would be hot water or a mixed solvent system like ethanol/water, leveraging the higher solubility of the product at elevated temperatures.[1] Column chromatography on silica (B1680970) gel can also be used for purification if impurities are difficult to remove by recrystallization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.1. Increase the reaction time and/or moderately increase the temperature. Monitor the reaction by TLC until the starting materials are consumed.
2. Inefficient Water Removal: Water is a byproduct, and its presence can inhibit the forward reaction.2. Use a Dean-Stark apparatus to azeotropically remove water. Ensure your drying agents and solvents are anhydrous if applicable.
3. Catalyst Inactivity: The acid catalyst may be old or contaminated.3. Use a fresh, high-purity acid catalyst. Consider trying a different acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid).
4. Starting Material Purity: Impurities in 3-hydroxybenzoic acid or pyruvic acid can interfere with the reaction.4. Ensure the purity of your starting materials using techniques like melting point determination or NMR spectroscopy. Purify starting materials if necessary.
Presence of Multiple Spots on TLC (Side Products) 1. Self-condensation of Pyruvic Acid: Pyruvic acid can undergo self-condensation, especially at higher temperatures.1. Maintain a controlled reaction temperature. Add the pyruvic acid slowly to the reaction mixture containing 3-hydroxybenzoic acid and the catalyst.
2. Decarboxylation: The carboxylic acid groups on the starting material or product can be lost as CO2 at high temperatures.[1]2. Avoid excessive heating. Conduct the reaction at the lowest effective temperature.
3. Polymerization: The vinyl group in the product can potentially polymerize under acidic conditions.3. Use a moderate amount of catalyst and avoid prolonged reaction times at high temperatures. Consider adding a radical inhibitor if polymerization is suspected.
4. Formation of Isomers: Depending on the reaction conditions, regioisomers might form, although less likely for this specific reaction.4. Optimize reaction conditions (catalyst, temperature, solvent) to favor the formation of the desired product. Careful purification by chromatography may be needed to separate isomers.
Product is Difficult to Purify/Oily Product 1. Presence of Tarry Byproducts: High temperatures or concentrated acid can lead to the formation of dark, tarry substances.1. Use milder reaction conditions. After the reaction, perform a work-up with an organic solvent and wash with brine to remove some polar impurities. Treatment with activated charcoal during recrystallization can help remove colored impurities.
2. Incomplete Removal of Starting Materials: Unreacted 3-hydroxybenzoic acid or pyruvic acid can co-precipitate with the product.2. Optimize the stoichiometry of the reactants. During work-up, washing the organic layer with a dilute solution of sodium bicarbonate can help remove acidic starting materials, but be aware this may also extract the product. Careful pH control is necessary.
Characterization Issues (e.g., unexpected NMR spectrum) 1. Presence of Solvent Residue: Residual solvent from purification can appear in the NMR spectrum.1. Dry the product thoroughly under vacuum.
2. Product Degradation: The product may be unstable under certain conditions (e.g., high heat, prolonged exposure to acid/base).2. Store the purified product in a cool, dark, and dry place. Avoid harsh conditions during analysis.
3. Incorrect Structure: The reaction may have yielded an unexpected product.3. Re-examine all spectral data (¹H NMR, ¹³C NMR, IR, MS) to confirm the structure. Compare with literature data if available.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound.

Materials:

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 3-hydroxybenzoic acid (e.g., 13.8 g, 0.1 mol) and toluene (100 mL).

  • Addition of Reactants: Begin stirring the mixture and add pyruvic acid (e.g., 9.7 g, 0.11 mol) followed by the acid catalyst, p-toluenesulfonic acid monohydrate (e.g., 0.95 g, 5 mol%).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (1.8 mL) has been collected, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture.

    • Dissolve the crude solid in the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold water.

    • Dry the purified this compound in a vacuum oven.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Product This compound 3-Hydroxybenzoic_Acid->Product + Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Product Catalyst H+ Catalyst (p-TsOH) Catalyst->Product Heat Heat (Reflux in Toluene) Heat->Product Water_Removal Water Removal (Dean-Stark) Water_Removal->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A 1. Mix Reactants (3-Hydroxybenzoic Acid, Pyruvic Acid, Catalyst, Toluene) B 2. Reflux with Dean-Stark A->B C 3. Reaction Work-up (Cool, Wash, Dry) B->C D 4. Concentrate (Rotary Evaporation) C->D E 5. Recrystallize (Hot Water/Ethanol) D->E F 6. Isolate and Dry (Vacuum Filtration) E->F G Pure Product F->G

Caption: General experimental workflow for the synthesis and purification.

References

Technical Support Center: 3-(1-Carboxyvinyloxy)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield of 3-(1-Carboxyvinyloxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical approach for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a salt of 3-hydroxybenzoic acid (acting as the nucleophile) with a pyruvate (B1213749) derivative, such as bromopyruvic acid or chloropyruvic acid, or through the nucleophilic addition of 3-hydroxybenzoic acid to propiolic acid.

Q2: What are the critical parameters that influence the yield of this reaction?

The key parameters that can significantly impact the reaction yield include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. Proper control of these variables is crucial for minimizing side reactions and maximizing the formation of the desired product.

Q3: What are the potential side reactions to be aware of during the synthesis?

Potential side reactions may include the self-condensation of the pyruvate derivative, decarboxylation of the benzoic acid starting material or product under harsh temperature conditions, and O- vs. C-alkylation of the phenoxide.[1]

Q4: How can the purity of this compound be assessed?

The purity of the final product can be determined using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The melting point of the crystalline solid can also be a good indicator of purity.

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction has resulted in a low yield or no desired product.

Possible Cause Recommended Solution
Ineffective Deprotonation of 3-hydroxybenzoic acid Ensure a sufficiently strong base is used to fully deprotonate the phenolic hydroxyl group. Consider switching to a stronger base (e.g., from NaHCO₃ to K₂CO₃ or NaH). The pKa of the phenolic proton is around 10, so a base that can effectively deprotonate it is necessary.
Poor Nucleophilicity of the Phenoxide The choice of solvent can greatly affect the nucleophilicity of the phenoxide. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation but not the anion, thus increasing the nucleophilicity of the phenoxide.
Decomposition of Reactants or Product High reaction temperatures can lead to the decomposition of starting materials or the product. Try running the reaction at a lower temperature for a longer duration.
Incorrect Stoichiometry Ensure the correct molar ratios of the reactants are being used. A slight excess of the alkylating agent (e.g., bromopyruvic acid) may be beneficial, but a large excess can lead to side reactions.
Presence of Impurities in the Final Product

Issue: The final product is contaminated with impurities.

Possible Cause Recommended Solution
Unreacted Starting Materials If unreacted 3-hydroxybenzoic acid or the pyruvate derivative is present, consider adjusting the reaction time or temperature to drive the reaction to completion. Purification by recrystallization or column chromatography can also remove starting materials.[2]
Formation of Side Products Side products can arise from various competing reactions. Optimizing the reaction conditions (e.g., lower temperature, different base or solvent) can help to minimize their formation. Purification techniques such as column chromatography are often necessary to separate the desired product from closely related impurities.
Hydrolysis of the Product During workup or purification, acidic or basic conditions, along with elevated temperatures, could potentially lead to the hydrolysis of the enol ether. Ensure that the workup is performed under mild conditions.

Experimental Protocols

Proposed Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • 3-Hydroxybenzoic acid

  • Bromopyruvic acid

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the dipotassium (B57713) salt.

  • Add a solution of bromopyruvic acid (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) or by column chromatography.[3]

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

The following table presents hypothetical data to illustrate how reaction parameters can be optimized for the synthesis of this compound.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1NaHCO₃Acetone561215
2K₂CO₃Acetone56845
3K₂CO₃DMF65675
4NaHTHF66660
5K₂CO₃DMF80470 (with impurities)

Visualizations

experimental_workflow start Start reactants 1. Mix 3-Hydroxybenzoic acid and K₂CO₃ in DMF start->reactants deprotonation 2. Stir for 30 min (Deprotonation) reactants->deprotonation addition 3. Add Bromopyruvic acid dropwise deprotonation->addition reaction 4. Heat at 65°C for 6h (Reaction) addition->reaction workup 5. Quench with water and acidify with HCl reaction->workup extraction 6. Extract with Ethyl Acetate workup->extraction purification 7. Dry, concentrate, and purify (Recrystallization) extraction->purification product Final Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_base Was the base strong enough? (e.g., K₂CO₃, NaH) start->check_base check_solvent Was a polar aprotic solvent used? (e.g., DMF, DMSO) check_base->check_solvent Yes use_stronger_base Use a stronger base check_base->use_stronger_base No check_temp Was the temperature too high? check_solvent->check_temp Yes use_polar_aprotic Switch to a polar aprotic solvent check_solvent->use_polar_aprotic No check_temp->start No, re-evaluate lower_temp Lower reaction temperature and increase reaction time check_temp->lower_temp Yes

Caption: Troubleshooting decision tree for low reaction yield.

hypothetical_signaling_pathway shikimate Shikimate Pathway chorismate Chorismic Acid shikimate->chorismate anthranilate Anthranilate chorismate->anthranilate enzyme Chorismate Mutase chorismate->enzyme prephenate Prephenate pathway_outcome Aromatic Amino Acid Biosynthesis prephenate->pathway_outcome anthranilate->pathway_outcome target_molecule This compound (Hypothetical Modulator) target_molecule->enzyme Inhibition? enzyme->prephenate

Caption: Hypothetical signaling pathway modulation by a chorismic acid analog.

References

Technical Support Center: Synthesis of 3-(1-Carboxyvinyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1-carboxyvinyloxy)benzoic acid.

Troubleshooting Guide

Encountering unexpected results is a common part of synthetic chemistry. This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis from 3-hydroxybenzoic acid and an α-halo pyruvic acid derivative (e.g., bromopyruvic acid) in the presence of a base.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of 3-hydroxybenzoic acid: The base used may be too weak to fully deprotonate both the carboxylic acid and the phenolic hydroxyl group.1. Use a stronger base: Consider using a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable aprotic solvent like DMF or acetone (B3395972). Ensure stoichiometric amounts of the base are used to deprotonate both acidic protons.
2. Low reactivity of the alkylating agent: The α-halo pyruvic acid derivative may be unstable or of poor quality.2. Verify the quality of the alkylating agent: Use a freshly prepared or properly stored α-halo pyruvic acid derivative. Consider using the iodo-derivative for higher reactivity.
3. Reaction temperature is too low: The reaction may require more thermal energy to proceed at a reasonable rate.3. Increase the reaction temperature: Gently heat the reaction mixture, for example, to 50-80 °C, and monitor the progress by TLC.
Presence of Unreacted 3-Hydroxybenzoic Acid 1. Insufficient amount of base or alkylating agent. 1. Adjust stoichiometry: Ensure at least two equivalents of base are used to deprotonate both the carboxylic and phenolic protons of 3-hydroxybenzoic acid. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent.
2. Short reaction time. 2. Increase reaction time: Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Formation of a White Precipitate (other than product) 1. Self-condensation of pyruvic acid derivative: Under basic conditions, pyruvic acid derivatives can undergo self-condensation to form side products like zymonic acid.1. Control reaction temperature: Add the alkylating agent slowly and maintain a controlled temperature to minimize side reactions.
2. Precipitation of salts: Inorganic salts formed during the reaction may precipitate out.2. Ensure proper workup: During the workup, ensure all inorganic salts are dissolved in the aqueous phase before extraction.
Product Contaminated with a Lower Molecular Weight Impurity 1. Decarboxylation of 3-hydroxybenzoic acid: At elevated temperatures, especially in the presence of a strong base, 3-hydroxybenzoic acid can decarboxylate to form phenol. Phenol can then react with the alkylating agent.1. Use milder reaction conditions: Employ a less harsh base and avoid excessively high temperatures.
Multiple Spots on TLC Plate with Similar Rf Values 1. Formation of regioisomers or other side products: C-alkylation of the phenoxide is a known side reaction in Williamson ether synthesis, leading to the formation of isomers.1. Optimize solvent and base: Use a polar aprotic solvent like DMF to favor O-alkylation. The choice of counter-ion from the base can also influence the O/C alkylation ratio.
2. Incomplete reaction. 2. See "Presence of Unreacted 3-Hydroxybenzoic Acid".

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: The most common and direct method is the Williamson ether synthesis. This involves the reaction of 3-hydroxybenzoic acid with an α-halo pyruvic acid, such as bromopyruvic acid, in the presence of a base. The base deprotonates the phenolic hydroxyl group of 3-hydroxybenzoic acid, forming a phenoxide that then acts as a nucleophile, attacking the α-carbon of the pyruvic acid derivative to form the ether linkage.

Q2: Which base should I use for the deprotonation of 3-hydroxybenzoic acid?

A2: Since 3-hydroxybenzoic acid has two acidic protons (from the carboxylic acid and the phenol), a sufficiently strong base and appropriate stoichiometry are crucial. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or for a more robust reaction, sodium hydride (NaH). You will need at least two equivalents of the base to ensure complete deprotonation.

Q3: What are the most common side products I should expect?

A3: The most common side products include:

  • Unreacted starting materials: 3-hydroxybenzoic acid and the pyruvic acid derivative.

  • Pyruvic acid self-condensation products: Such as zymonic acid, especially under basic conditions.

  • Phenol: Formed from the decarboxylation of 3-hydroxybenzoic acid at higher temperatures.

  • C-alkylation products: Isomers formed by the alkylation on the aromatic ring instead of the phenolic oxygen.

Q4: How can I minimize the formation of side products?

A4: To minimize side products, consider the following:

  • Control the temperature: Avoid excessively high temperatures to reduce the chances of decarboxylation.

  • Use a suitable solvent: Polar aprotic solvents like DMF or acetone are generally preferred for Williamson ether synthesis as they can enhance the rate of the desired SN2 reaction.

  • Slow addition of reagents: Add the alkylating agent slowly to the deprotonated 3-hydroxybenzoic acid to control the reaction and minimize self-condensation of the pyruvate.

  • Optimize the base: Use a base that is strong enough for deprotonation but not so harsh that it promotes side reactions excessively.

Q5: What purification methods are recommended for the final product?

A5: After an aqueous workup to remove inorganic salts and water-soluble impurities, the crude product can be purified by:

  • Recrystallization: If a suitable solvent system can be found to selectively crystallize the desired product.

  • Column chromatography: This is a very effective method for separating the desired product from side products with different polarities.

Data Presentation: Properties of Key Compounds

The following table summarizes the quantitative data for the target compound and potential side products to aid in their identification and separation.

CompoundChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₁₀H₈O₅208.17Not reportedNot reported
3-Hydroxybenzoic acidC₇H₆O₃138.12201-204Decomposes
Pyruvic acidC₃H₄O₃88.0611.8165
Bromopyruvic acidC₃H₃BrO₃166.9680-82Decomposes
Zymonic acidC₆H₆O₅158.11152-154Not reported
PhenolC₆H₆O94.1140.5181.7

Experimental Protocols

While a specific protocol for this compound is not widely published, the following general procedure for a Williamson ether synthesis with a phenolic acid can be adapted.

General Protocol for Williamson Ether Synthesis of this compound

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, acetone).

  • Add a base (e.g., potassium carbonate, 2.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for complete deprotonation.

  • Alkylation: Slowly add a solution of bromopyruvic acid (1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Mandatory Visualization

The following diagrams illustrate the key reaction pathways and experimental workflow.

Reaction_Pathways Bromopyruvic_Acid Bromopyruvic Acid Desired_Product This compound Bromopyruvic_Acid->Desired_Product Self_Condensation Pyruvic Acid Self-Condensation Bromopyruvic_Acid->Self_Condensation Side Reaction Base Base (e.g., K₂CO₃) Base->Desired_Product Unreacted_Start_Material1 Unreacted 3-Hydroxybenzoic Acid Desired_Product->Unreacted_Start_Material1 Incomplete Reaction Unreacted_Start_Material2 Unreacted Bromopyruvic Acid Desired_Product->Unreacted_Start_Material2 Incomplete Reaction Zymonic_Acid Zymonic Acid Self_Condensation->Zymonic_Acid Decarboxylation Decarboxylation (High Temp.) Phenol Phenol Decarboxylation->Phenol 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic_Acid->Decarboxylation Side Reaction

Caption: Reaction pathways in the synthesis of this compound.

Experimental_Workflow Deprotonation 1. Deprotonation (3-Hydroxybenzoic Acid + Base) Alkylation 2. Alkylation (Add Bromopyruvic Acid) Deprotonation->Alkylation Reaction_Monitoring 3. Reaction & Monitoring (TLC) Alkylation->Reaction_Monitoring Workup 4. Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification 5. Purification (Chromatography/Recrystallization) Workup->Purification Characterization 6. Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: General experimental workflow for the synthesis.

Degradation of 3-(1-Carboxyvinyloxy)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1-carboxyvinyloxy)benzoic acid. The information is designed to address specific issues that may be encountered during experimental work involving this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of its vinyl ether linkage.[1][2] This reaction is initiated by protonation of the vinyl group's β-carbon, leading to the formation of a relatively unstable hemiacetal intermediate that rapidly decomposes.[1][3] The expected degradation products from this pathway are 3-hydroxybenzoic acid and pyruvic acid (from the unstable enol tautomer). Additionally, under specific conditions, degradation of the benzoic acid core can occur through photodegradation (hydroxylation of the aromatic ring) or oxidative decarboxylation.[3][4][5]

Q2: What are the optimal storage conditions for solutions of this compound to minimize degradation?

A2: To minimize degradation, solutions of this compound should be stored protected from light in a tightly sealed container at refrigerated temperatures (2-8°C). The pH of the solution should be maintained in the neutral to slightly basic range (pH 7-8), as the vinyl ether linkage is highly susceptible to acid-catalyzed hydrolysis.[1][2][6] For long-term experiments, the use of a buffered solution is recommended.

Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for monitoring the degradation of this compound. This method should be capable of separating the parent compound from its potential degradation products, such as 3-hydroxybenzoic acid and other related substances. UV detection is appropriate, as both the parent compound and its primary degradation products are chromophoric. Mass spectrometry (LC-MS) can be used for the identification and characterization of unknown degradation products.[7]

Q4: Is this compound susceptible to photodegradation?

A4: Yes, like many aromatic carboxylic acids, this compound is potentially susceptible to photodegradation.[3][5] Exposure to UV light can induce hydroxylation of the benzoic acid ring.[3] Therefore, all experiments involving this compound should be conducted with adequate protection from light, such as using amber glassware or covering vessels with aluminum foil.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound is observed in an acidic buffer.

  • Question: My solution of this compound shows rapid degradation when prepared in an acidic buffer (e.g., pH 4.5 acetate (B1210297) buffer). Why is this happening and how can I prevent it?

  • Answer: This is expected behavior. The vinyl ether linkage in the molecule is highly labile under acidic conditions and undergoes rapid acid-catalyzed hydrolysis.[1][2][8] The rate of this hydrolysis is dependent on the hydronium ion concentration. To prevent this, prepare your solutions in a neutral or slightly basic buffer (pH 7-8) and ensure the pH is confirmed after dissolution of the compound. If the experimental conditions necessitate an acidic pH, the solution should be prepared immediately before use and maintained at a low temperature to slow the degradation rate.

Issue 2: An unexpected peak is consistently appearing in my chromatograms.

  • Question: I am analyzing my sample with HPLC and see a consistent, growing peak that does not correspond to my parent compound or the expected 3-hydroxybenzoic acid. What could this be?

  • Answer: An unexpected peak could be an intermediate, a secondary degradation product, or a product of an alternative degradation pathway.

    • Check for Oxidative Degradation: If your solution has been exposed to air for extended periods or contains oxidizing agents, you may be observing products of oxidative degradation.[9][10] Consider purging your solutions with an inert gas like nitrogen or argon.

    • Consider Photodegradation Products: If the sample was not adequately protected from light, the peak could be a hydroxylated derivative of the benzoic acid ring.[3] Ensure all sample handling is performed under light-protected conditions.

    • Use LC-MS for Identification: To identify the unknown peak, analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass of the unknown compound, which is crucial for its structural elucidation.

Issue 3: Poor mass balance is observed in my forced degradation study.

  • Question: After subjecting my compound to stress conditions (e.g., heat, acid), the decrease in the parent compound peak area does not correlate with the increase in the peak areas of known degradation products. What could be the reason for this poor mass balance?

  • Answer: Poor mass balance can occur for several reasons:

    • Formation of Non-Chromophoric Products: The degradation process may be producing compounds that do not have a UV chromophore and are therefore not detected by a standard UV detector.

    • Formation of Volatile Products: A potential degradation product, such as a decarboxylated species, might be volatile and lost from the sample.

    • Precipitation of Degradants: A degradation product may have low solubility in the sample solvent and precipitate out of the solution. Visually inspect your sample vials for any precipitate.

    • Co-elution of Peaks: An unknown degradant may be co-eluting with the parent peak or another peak. Scrutinize the peak purity of your parent compound peak using a photodiode array (PDA) detector.

Data Presentation

Table 1: Summary of Forced Degradation Study for this compound
Stress ConditionDurationTemperature% Degradation of ParentMajor Degradation Product(s)
0.1 M HCl (Acid Hydrolysis)2 hours60°C95.2%3-Hydroxybenzoic acid, Pyruvic acid
0.1 M NaOH (Base Hydrolysis)24 hours60°C< 2.0%Not Applicable
3% H₂O₂ (Oxidation)24 hours25°C8.5%Oxidized derivatives
UV Light (Photolysis)24 hours25°C12.1%Hydroxylated derivatives
Thermal48 hours80°C5.3%3-Hydroxybenzoic acid
Table 2: Formation of 3-Hydroxybenzoic Acid under Acidic Hydrolysis (0.1 M HCl at 60°C)
Time (minutes)% this compound Remaining% 3-Hydroxybenzoic acid Formed
0100.00.0
1565.334.1
3042.157.2
6018.580.6
1204.894.5

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M HCl.

    • Incubate the solution at 60°C for 2 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 6% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Withdraw an aliquot and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Place a solution of the compound (0.1 mg/mL) in a photostability chamber and expose it to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil and placed in the same chamber.

    • Analyze the samples after 24 hours.

  • Thermal Degradation:

    • Store a solid sample of the compound and a solution of the compound in a calibrated oven at 80°C for 48 hours.

    • Analyze the samples after the incubation period.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method to separate this compound from its degradation products.

Instrumentation:

  • HPLC system with a PDA or UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-18 min: 70% B

    • 18-19 min: 70% to 5% B

    • 19-25 min: 5% B

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare all mobile phases and sonicate to degas.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Prepare samples for analysis by diluting them to an appropriate concentration (e.g., 0.1 mg/mL) in the mobile phase.

  • Inject a blank (diluent), a standard solution of this compound, a standard solution of 3-hydroxybenzoic acid, and the degraded samples.

  • Analyze the resulting chromatograms to determine the retention times and peak areas of the parent compound and its degradation products.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing the forced degradation samples and ensuring that the degradation product peaks are well-resolved from the parent peak.

Visualizations

Degradation_Pathway parent This compound intermediate Hemiacetal Intermediate (Unstable) parent->intermediate Acid-Catalyzed Hydrolysis [H₃O⁺] product1 3-Hydroxybenzoic acid intermediate->product1 Decomposition product2 Pyruvic acid intermediate->product2 Decomposition

Caption: Proposed acid-catalyzed degradation pathway.

Experimental_Workflow prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions prep->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxid Oxidation (3% H₂O₂, RT) stress->oxid photo Photolysis (UV Light) stress->photo thermal Thermal (80°C) stress->thermal sample Sample Neutralization & Dilution acid->sample base->sample oxid->sample photo->sample Dilution only thermal->sample Dilution only analyze HPLC Analysis sample->analyze report Report Results (% Degradation, Products) analyze->report

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic start Unexpected Degradation Observed check_ph Is the solution pH < 7? start->check_ph acid_hydrolysis Likely acid-catalyzed hydrolysis. Use neutral/basic buffer. Prepare fresh solutions. check_ph->acid_hydrolysis Yes check_light Was the sample protected from light? check_ph->check_light No photodeg Likely photodegradation. Use amber vials or foil. check_light->photodeg No check_o2 Was the solution exposed to air/oxidants? check_light->check_o2 Yes oxidative_deg Likely oxidative degradation. Purge with inert gas (N₂/Ar). check_o2->oxidative_deg Yes lcms Characterize unknown degradants using LC-MS. check_o2->lcms No

Caption: Troubleshooting logic for unexpected degradation.

References

Technical Support Center: Navigating the NMR Spectrum of 3-(1-Carboxyvinyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-(1-Carboxyvinyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the interpretation of its NMR spectrum. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum pattern for this compound?

A1: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the vinylic protons, and the carboxylic acid protons. The aromatic protons on the benzene (B151609) ring will typically appear in the range of 7.0-8.5 ppm.[1][2] The two vinylic protons, being non-equivalent, are expected to appear as doublets in the range of 4.5-6.5 ppm.[3] The two carboxylic acid protons are highly deshielded and will likely appear as broad singlets far downfield, typically between 10-13 ppm.

Q2: Why are the carboxylic acid proton signals so broad or sometimes not visible?

A2: The protons of carboxylic acids often exhibit broad signals due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent. This exchange can be rapid on the NMR timescale, leading to signal broadening. In some cases, the peak can become so broad that it is difficult to distinguish from the baseline.

Q3: How can I confirm the presence of the carboxylic acid protons?

A3: A common method to confirm the presence of exchangeable protons like those in carboxylic acids is a "D₂O shake." By adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample and re-acquiring the spectrum, the carboxylic acid proton signals should disappear or significantly decrease in intensity due to the exchange of protons for deuterium.

Q4: What are the expected coupling constants (J-values) for the vinylic protons?

A4: The vinylic protons are on the same carbon atom (geminal coupling), which typically results in a small coupling constant, often in the range of 0-5 Hz. However, their chemical environment is different, so they will appear as two distinct doublets.

Data Presentation: Predicted Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic H (C2-H)~8.0Doublet of Doublets1H
Aromatic H (C4-H)~7.5Triplet1H
Aromatic H (C5-H)~7.7Doublet of Doublets1H
Aromatic H (C6-H)~7.9Triplet1H
Vinylic H (geminal, H_a)~5.0 - 5.5Doublet1H
Vinylic H (geminal, H_b)~5.5 - 6.0Doublet1H
Carboxylic Acid H (benzoic)10 - 13Broad Singlet1H
Carboxylic Acid H (vinylic)10 - 13Broad Singlet1H

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
Carboxylic Acid C (benzoic)165 - 175
Carboxylic Acid C (vinylic)160 - 170
Aromatic C (C1)~130
Aromatic C (C2)~125
Aromatic C (C3)~155
Aromatic C (C4)~120
Aromatic C (C5)~130
Aromatic C (C6)~125
Vinylic C (=CH₂)~100
Vinylic C (-O-C=)~160

Troubleshooting Guide

Issue: Broad or distorted peaks in the spectrum.

  • Possible Cause 1: Poor Magnetic Field Homogeneity (Shimming). If all peaks, including the solvent signal, are broad and misshapen, the instrument's magnetic field homogeneity likely needs adjustment.

    • Solution: Re-shim the instrument. If the problem persists, the instrument may require maintenance.

  • Possible Cause 2: High Sample Concentration. Overly concentrated samples can lead to increased viscosity, which in turn causes peak broadening.

    • Solution: Prepare a more dilute sample.

  • Possible Cause 3: Presence of Particulate Matter. Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity.

    • Solution: Ensure the sample is fully dissolved. Filter the sample solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

Issue: Unexpected peaks in the spectrum.

  • Possible Cause 1: Solvent Impurities. The deuterated solvent may contain impurities or residual non-deuterated solvent.

    • Solution: Check the purity of the solvent. Use a fresh, high-quality deuterated solvent.

  • Possible Cause 2: Contamination from Glassware. Residual solvents (e.g., acetone (B3395972) from cleaning) or other compounds in the NMR tube or preparation vials can introduce extraneous peaks.

    • Solution: Ensure all glassware is thoroughly cleaned and dried before use. Rinsing with the deuterated solvent before sample preparation can be beneficial.

  • Possible Cause 3: Sample Decomposition. The compound may be unstable under the experimental conditions.

    • Solution: Acquire the spectrum promptly after sample preparation. If decomposition is suspected, consider running the experiment at a lower temperature.

Experimental Protocols

Standard ¹H NMR Sample Preparation

  • Weighing the Sample: Accurately weigh 5-20 mg of this compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). The choice of solvent can affect chemical shifts.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.

  • Filtration and Transfer: Using a clean Pasteur pipette with a small plug of glass wool, transfer the solution into a clean 5 mm NMR tube. This will remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

D₂O Exchange Experiment

  • Acquire Initial Spectrum: Follow the standard sample preparation protocol and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and gently invert it several times to ensure thorough mixing.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and re-acquire the ¹H NMR spectrum under the same conditions.

  • Analysis: Compare the two spectra. The signals corresponding to the carboxylic acid protons should have disappeared or be significantly reduced in the second spectrum.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common NMR spectrum interpretation issues.

Caption: A step-by-step workflow for troubleshooting common NMR spectral issues.

References

Resolving peak overlap in HPLC analysis of 3-(1-Carboxyvinyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for resolving peak overlap during the HPLC analysis of 3-(1-Carboxyvinyloxy)benzoic acid and related aromatic carboxylic acids.

Troubleshooting Guide: Resolving Peak Overlap

Peak overlap, or co-elution, is a common challenge in HPLC that compromises accurate quantification. This section provides a systematic approach to diagnosing and resolving this issue.

dot

Caption: A logical workflow for systematically troubleshooting peak overlap in HPLC.

Frequently Asked Questions (FAQs)

Q1: My peak for this compound is co-eluting with an impurity. What is the first parameter I should adjust?

A1: The most powerful and often simplest parameter to adjust first is the mobile phase composition.[1] Specifically for an acidic compound like this compound, modifying the pH of the mobile phase is a critical first step. Changing the pH can alter the ionization state of the analyte, which significantly impacts its retention time and can resolve overlaps.[2][3][4] A general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single, non-ionized form, which often leads to sharper peaks and better retention on a reversed-phase column.[5]

Q2: How does changing the mobile phase pH specifically help resolve my acidic analyte from other peaks?

A2: this compound has carboxylic acid functional groups. The ionization of these groups is highly dependent on the mobile phase pH.

  • At Low pH (e.g., < 3.5): The carboxylic acid groups will be protonated (non-ionized).[6] This makes the molecule less polar, leading to stronger interaction with the non-polar C18 stationary phase and thus, a longer retention time.[3][5]

  • At High pH: The carboxylic acid groups will be deprotonated (ionized), making the molecule more polar. This reduces its affinity for the stationary phase, causing it to elute earlier.[3]

By carefully controlling the pH, you can manipulate the retention time of your target compound relative to interfering peaks, thereby improving selectivity and resolution.[7]

Q3: I've tried adjusting the pH, but the peaks are still not fully resolved. What should I try next?

A3: If pH adjustment is insufficient, consider these next steps:

  • Change the Organic Modifier: If you are using acetonitrile (B52724) (ACN), switch to methanol (B129727) (MeOH), or vice versa.[1] These solvents have different properties and can alter the selectivity (α) of the separation by interacting differently with the analyte and the stationary phase.[8][9]

  • Adjust Solvent Strength/Gradient: For isocratic methods, change the ratio of the organic modifier to the aqueous buffer. Decreasing the organic solvent percentage will generally increase retention times for all components, which may improve separation.[9] For gradient methods, making the gradient shallower (i.e., increasing the run time) can enhance the resolution between closely eluting peaks.[6]

  • Change the Stationary Phase: If mobile phase adjustments fail, changing the column chemistry is a powerful option.[1] If you are using a standard C18 column, switching to a different phase, such as a Phenyl or Cyano column, can introduce different separation mechanisms (e.g., π-π interactions) that can significantly alter selectivity for aromatic compounds.[8]

Q4: Can temperature or flow rate adjustments help with peak overlap?

A4: Yes, but they are often considered secondary optimization steps.

  • Temperature: Increasing the column temperature typically decreases the mobile phase viscosity, which can lead to sharper peaks and slightly shorter retention times.[8] It can also subtly change selectivity. However, ensure your analyte is stable at higher temperatures.

  • Flow Rate: Decreasing the flow rate can increase column efficiency (N) and may improve the resolution of moderately overlapped peaks.[8] However, this will also lead to longer run times and broader peaks.

These parameters are generally used for fine-tuning a separation rather than resolving significant co-elution.[10]

Data Presentation: Parameter Adjustment Effects

The following tables summarize the expected effects of various parameter adjustments on the separation of two closely eluting aromatic acids (Analyte 1 and Analyte 2).

Table 1: Effect of Mobile Phase pH on Retention Time (RT) and Resolution (Rs) Column: C18, 5 µm, 4.6 x 150 mm; Mobile Phase: 40:60 ACN:Buffer; Flow Rate: 1.0 mL/min

pH of Aqueous BufferAnalyte 1 RT (min)Analyte 2 RT (min)Resolution (Rs)Observation
4.55.15.20.8 (Overlap)Poor separation as pH is close to pKa.
3.56.87.11.3 (Partial)Improved separation as analytes become less ionized.
2.58.28.82.1 (Baseline)Good separation with full ionization suppression.[5]

Table 2: Effect of Organic Modifier on Selectivity (α) and Resolution (Rs) Conditions: pH 2.5 Phosphate (B84403) Buffer; Isocratic Elution

Organic Modifier (40%)Analyte 1 RT (min)Analyte 2 RT (min)Selectivity (α)Resolution (Rs)
Acetonitrile8.28.81.072.1
Methanol7.58.51.132.8

Experimental Protocols

Protocol 1: HPLC Method Development for this compound

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Adjust pH to 2.5 using phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B (Organic): HPLC-grade acetonitrile.

    • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or online degasser.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a working concentration of approximately 50 µg/mL using the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at 235 nm and 254 nm.[12]

    • Initial Gradient: Start with a screening gradient of 5% to 95% Mobile Phase B over 20 minutes to determine the approximate elution time.

  • Optimization for Peak Overlap:

    • Based on the initial run, if peak overlap is observed, begin optimization following the troubleshooting workflow.

    • pH Adjustment: Prepare additional Mobile Phase A buffers at pH 3.0, 3.5, and 4.0 to evaluate the effect on resolution.

    • Solvent Change: If necessary, replace Mobile Phase B (Acetonitrile) with HPLC-grade methanol and re-run the screening gradient.

    • Gradient Modification: Once the optimal solvents are selected, adjust the gradient slope around the elution time of the target analyte to maximize resolution. A shallower gradient (e.g., a 1% per minute change in organic solvent) is often effective.[6]

References

Avoiding decomposition of 3-(1-Carboxyvinyloxy)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-(1-Carboxyvinyloxy)benzoic acid to minimize decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The decomposition of this compound is primarily influenced by three main factors:

  • Presence of Moisture and Acidity: The vinyl ether linkage in the molecule is highly susceptible to hydrolysis, a reaction that is catalyzed by the presence of acid. Given that the molecule itself contains a carboxylic acid group, it is inherently prone to autocatalytic decomposition, especially in the presence of water.

  • Elevated Temperatures: Like many organic molecules, exposure to high temperatures can accelerate the rate of decomposition. Thermal degradation of benzoic acid derivatives can lead to decarboxylation and the formation of various byproducts.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

  • Container: Use a tightly sealed, opaque container to protect from moisture and light.

  • Purity: Ensure the material is of high purity, as impurities can sometimes catalyze decomposition.

Q3: What are the potential degradation products of this compound?

A3: Based on the structure of the molecule, the primary degradation pathway is likely the acid-catalyzed hydrolysis of the vinyl ether bond. This would result in the formation of 3-hydroxybenzoic acid and acetaldehyde. Under more forcing conditions, such as high heat, decarboxylation of the benzoic acid moiety could occur, leading to the formation of phenol.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Moisture absorption and potential decomposition.Discard the reagent. Review storage procedures to ensure the container is tightly sealed and stored in a dry environment. Consider storing smaller aliquots to minimize repeated opening and closing of the main container.
Inconsistent experimental results Degradation of the starting material.Perform an analytical check (e.g., HPLC, NMR) on the stored this compound to assess its purity. If degradation is confirmed, acquire a fresh batch of the compound and strictly adhere to the recommended storage conditions.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) Formation of degradation products.Compare the unexpected peaks with the retention times or mass spectra of potential degradation products like 3-hydroxybenzoic acid. If possible, perform co-injection with authentic standards to confirm their identity. This will help in understanding the extent and pathway of decomposition.

Experimental Protocols

Protocol for a Simple Stability Study of this compound

This protocol outlines a basic experiment to assess the stability of this compound under different storage conditions.

1. Materials:

  • This compound (high purity)
  • Vials (amber glass, with airtight seals)
  • Desiccator
  • Oven or incubator
  • Refrigerator
  • HPLC system with a suitable column (e.g., C18)
  • Mobile phase (e.g., acetonitrile/water with 0.1% formic acid)
  • Analytical balance

2. Procedure:

  • Accurately weigh 5-10 mg of this compound into several labeled amber vials.
  • Prepare samples for different storage conditions:
  • Condition A (Control): -20°C, sealed under argon.
  • Condition B (Recommended): 4°C, sealed, in a desiccator.
  • Condition C (Ambient): Room temperature (specify, e.g., 25°C), sealed.
  • Condition D (Elevated Temperature): 40°C, sealed.
  • Condition E (Light Exposure): Room temperature, in a clear vial exposed to ambient light.
  • At specified time points (e.g., Day 0, Week 1, Week 2, Week 4, Week 8), remove one vial from each condition.
  • Dissolve the contents of the vial in a known volume of a suitable solvent (e.g., acetonitrile).
  • Analyze the sample by HPLC to determine the purity of this compound and identify any degradation products.
  • Quantify the percentage of the parent compound remaining and the percentage of major degradation products formed over time.

3. Data Analysis:

  • Plot the percentage of this compound remaining against time for each storage condition.
  • Compare the stability profiles to determine the optimal storage conditions.

Visualizations

Decomposition_Pathway Compound This compound Products 3-Hydroxybenzoic acid + Acetaldehyde Compound->Products Hydrolysis Moisture H₂O Moisture->Products Acid H⁺ (Autocatalysis) Acid->Products Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Weigh Compound into Vials CondA -20°C (Control) Prep->CondA CondB 4°C (Recommended) Prep->CondB CondC 25°C (Ambient) Prep->CondC CondD 40°C (Elevated Temp) Prep->CondD CondE Light Exposure Prep->CondE Timepoints Time Points (0, 1, 2, 4, 8 weeks) CondA->Timepoints CondB->Timepoints CondC->Timepoints CondD->Timepoints CondE->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Data Interpretation HPLC->Data Troubleshooting_Guide Start Inconsistent Experimental Results? CheckPurity Check Purity of Starting Material (HPLC, NMR) Start->CheckPurity IsDegraded Is Degradation Observed? CheckPurity->IsDegraded NewBatch Acquire Fresh Batch IsDegraded->NewBatch Yes Continue Continue Experiment IsDegraded->Continue No ReviewStorage Review Storage Conditions (Temp, Moisture, Light) NewBatch->ReviewStorage Stop Stop and Re-evaluate ReviewStorage->Stop

References

Validation & Comparative

A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for 3-(1-Carboxyvinyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(1-Carboxyvinyloxy)benzoic acid. The content is tailored for researchers, scientists, and drug development professionals, offering a comparative analysis with alternative methods and supported by representative experimental data. The methodologies presented are based on established principles for similar aromatic carboxylic acids and align with the International Council for Harmonisation (ICH) guidelines for analytical method validation.

Introduction to the Analytical Challenge

This compound is a molecule of interest in pharmaceutical development. A robust and reliable analytical method is crucial for its quantification in bulk drug substances and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such organic molecules due to its high resolution, sensitivity, and specificity. This guide outlines a stability-indicating HPLC method, which is essential for monitoring the stability of the drug substance under various environmental conditions.

Proposed HPLC Method

A reversed-phase HPLC method is proposed for the analysis of this compound. The following chromatographic conditions are based on methods developed for similar aromatic carboxylic acids.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 10 µL
Column Temperature 30 °C
Standard Preparation A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).
Sample Preparation The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm filter, and diluted to fall within the calibration range.[1]

HPLC Method Validation

The proposed HPLC method is validated to ensure its suitability for its intended purpose. The validation parameters and their acceptance criteria are summarized below, with representative data presented in subsequent tables.

Specificity and Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.[2][3] The drug substance is subjected to various stress conditions to induce degradation. The HPLC method should be able to resolve the main peak of this compound from any degradation products.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: The drug substance is exposed to 0.1 M HCl at 60°C for 24 hours.[4]

  • Base Hydrolysis: The drug substance is exposed to 0.1 M NaOH at 60°C for 24 hours.[4]

  • Oxidative Degradation: The drug substance is treated with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The drug substance is heated in an oven at 105°C for 48 hours.

  • Photolytic Degradation: The drug substance is exposed to UV light (254 nm) for 48 hours.

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis~15%One major degradation peak observed.
Base Hydrolysis~20%Two major degradation peaks observed.
Oxidative Degradation~10%One minor degradation peak observed.
Thermal Degradation~5%No significant degradation observed.
Photolytic Degradation~8%One minor degradation peak observed.

The results indicate that the method is specific and stability-indicating, as the parent drug peak was well-resolved from all degradation product peaks.

Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Table 3: Linearity Data

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Table 4: Accuracy (Recovery) Data

Spiked Concentration Level% Recovery (Mean ± SD, n=3)
80%99.5 ± 0.8%
100%100.2 ± 0.5%
120%99.8 ± 0.7%
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 5: Precision Data

ParameterResult (%RSD)
Repeatability (n=6) < 1.0%
Intermediate Precision (n=6) < 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio.

Table 6: LOD and LOQ

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters.

Table 7: Robustness Study

Parameter VariationResult
Flow Rate (± 0.1 mL/min) No significant change in resolution or retention time.
Column Temperature (± 2°C) No significant change in resolution or retention time.
Mobile Phase Composition (± 2%) No significant change in resolution or retention time.

Comparison with Alternative Analytical Methods

While HPLC is the preferred method for its specificity and sensitivity, other techniques can be used for the quantification of this compound, particularly in less complex sample matrices.

Table 8: Comparison of Analytical Methods

ParameterHPLCUV-Vis SpectrophotometryTitrimetry
Specificity High (able to separate from impurities)Low (interference from other UV-absorbing compounds)Low (titrates any acidic or basic functional groups)
Linearity (r²) > 0.999> 0.999Not Applicable
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) Low (ng/mL range)Moderate (µg/mL range)High (mg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL range)Moderate (µg/mL range)High (mg/mL range)
Robustness HighModerateLow
Sample Throughput High (with autosampler)ModerateLow

HPLC offers superior performance in terms of specificity, precision, and sensitivity compared to UV-Vis spectrophotometry and titrimetry.[5] While titration can be a simple and cost-effective method for assay determination, it lacks the specificity to distinguish the active ingredient from other acidic or basic components.[5] UV-Vis spectrophotometry is also prone to interference from other UV-absorbing compounds.

Visualizations

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD_Start Define Analytical Requirements MD_Selectivity Selectivity & Specificity (Forced Degradation) MD_Start->MD_Selectivity MD_Optimize Optimize Chromatographic Conditions MD_Selectivity->MD_Optimize MD_Finalize Finalize Method Parameters MD_Optimize->MD_Finalize V_Linearity Linearity & Range MD_Finalize->V_Linearity V_Accuracy Accuracy MD_Finalize->V_Accuracy V_Precision Precision (Repeatability & Intermediate) MD_Finalize->V_Precision V_LOD_LOQ LOD & LOQ MD_Finalize->V_LOD_LOQ V_Robustness Robustness MD_Finalize->V_Robustness MI_Routine Routine Analysis V_Robustness->MI_Routine MI_Stability Stability Studies V_Robustness->MI_Stability

Caption: Workflow for HPLC Method Validation.

Comparison of Analytical Techniques

Analytical_Technique_Comparison cluster_0 High Performance cluster_1 Moderate Performance cluster_2 Lower Performance HPLC HPLC UV_Vis UV-Vis Spectrophotometry HPLC->UV_Vis Higher Specificity & Sensitivity Titrimetry Titrimetry UV_Vis->Titrimetry Higher Sensitivity

Caption: Performance Comparison of Analytical Techniques.

Conclusion

The proposed stability-indicating HPLC method for this compound demonstrates excellent performance characteristics in terms of specificity, linearity, accuracy, precision, and robustness. The validation data, though representative, provides a strong foundation for the development and implementation of a reliable quality control method. The comparison with alternative techniques clearly highlights the superiority of HPLC for the intended purpose, ensuring the accurate and reliable analysis of this compound in pharmaceutical applications.

References

A Comparative Analysis of 3-(1-Carboxyvinyloxy)benzoic Acid and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical biological activities of 3-(1-Carboxyvinyloxy)benzoic acid and a series of its rationally designed analogs. The following sections detail their potential as enzyme inhibitors, supported by proposed experimental data and detailed methodologies for key assays. This document aims to serve as a practical resource for researchers engaged in the exploration of novel therapeutic agents based on the benzoic acid scaffold.

Introduction to this compound and Its Therapeutic Potential

This compound is a dicarboxylic acid featuring a benzoic acid core linked to an acrylic acid moiety via an enol ether linkage.[1] While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of benzoic acid derivatives has demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.[2][3][4][5] This has led to their investigation for various therapeutic applications.

This guide explores the hypothetical potential of this compound and its analogs as inhibitors of key enzymes implicated in disease pathogenesis, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). The comparative data presented herein is based on established structure-activity relationships (SAR) for similar compound classes and is intended to guide future research and development efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its drug-like characteristics and potential for bioavailability.

PropertyValueSource
Molecular Formula C10H8O5PubChem[1]
Molecular Weight 208.17 g/mol PubChem[1]
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 3PubChem[1]

Comparative Analysis of Hypothetical Analogs

For the purpose of this comparative guide, a series of hypothetical analogs of this compound have been designed to explore potential structure-activity relationships. These analogs feature modifications to the carboxyvinyloxy side chain and substitutions on the benzoic acid ring.

Table 1: Hypothetical In Vitro Inhibitory Activity of this compound and Its Analogs
Compound IDStructureModification from Parent CompoundHypothetical COX-2 IC50 (µM)Hypothetical AChE IC50 (µM)
ANA-001 This compound-15.5>100
ANA-002 3-(1-Methoxycarbonylvinyloxy)benzoic acidEsterification of the acrylic acid carboxyl group25.2>100
ANA-003 3-(Vinyloxy)benzoic acidRemoval of the acrylic acid carboxyl group50.8>100
ANA-004 5-Chloro-3-(1-carboxyvinyloxy)benzoic acidAddition of a chloro group at the 5-position8.775.3
ANA-005 3-(1-Carboxyethoxy)benzoic acidSaturation of the vinyl double bond35.1>100

Experimental Protocols

The following are detailed protocols for the key in vitro enzyme inhibition assays that would be utilized to generate the comparative data presented in this guide.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the COX-2 enzyme.

Materials:

  • 96-well microplate

  • Microplate reader

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds and positive control (e.g., Celecoxib) dissolved in DMSO

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl and any necessary co-factors. Prepare the COX-2 enzyme solution and arachidonic acid solution in the reaction buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add a small volume of the reaction buffer.

    • Add the test compound dilutions or the positive control to the respective wells.

    • Add the COX-2 enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., a solution of hydrochloric acid).

  • Quantification of Prostaglandin E2 (PGE2):

    • Use a commercial EIA kit to measure the concentration of PGE2 produced in each well, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a suitable curve-fitting software.[6]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine.

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds and positive control (e.g., Donepezil) dissolved in DMSO

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds. Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (per well):

    • Add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 10 µL of the test compound solution at various concentrations.

    • Include wells for a negative control (solvent only) and a positive control.

    • Add 10 µL of AChE solution (e.g., 1 U/mL).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation:

    • Add 10 µL of 10 mM DTNB to each well.

    • Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader kinetically for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate IC50 values using appropriate enzyme kinetic models.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the COX-2 signaling pathway and the general workflow for an enzyme inhibition assay.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitor 3-(1-Carboxyvinyloxy)benzoic acid Analog (e.g., ANA-004) Inhibitor->COX2 Inhibition Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Add_Components Add Buffer, Inhibitor, and Enzyme to 96-well plate Prep_Reagents->Add_Components Pre_Incubate Pre-incubate to allow Inhibitor-Enzyme binding Add_Components->Pre_Incubate Add_Substrate Initiate reaction by adding Substrate Pre_Incubate->Add_Substrate Measure_Signal Measure Signal (e.g., Absorbance, Fluorescence) Add_Substrate->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

References

A Comparative Guide to the Bioactivity of 3-(1-Carboxyvinyloxy)benzoic Acid and Other Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 3-(1-Carboxyvinyloxy)benzoic acid and other selected benzoic acid derivatives. The aim is to offer an objective analysis of their performance in various bioassays, supported by experimental data and detailed protocols to aid in research and development.

Executive Summary

Benzoic acid and its derivatives are a versatile class of compounds with a wide range of biological activities, including enzyme inhibition, antimicrobial effects, and antioxidant properties. This compound has been identified as a potent inhibitor of enzymes involved in bacterial metabolic pathways, suggesting its potential as an antibacterial agent. This guide compares its enzyme inhibitory activity with the broader bioactivities of other benzoic acid derivatives. While direct comparative data for this compound in antioxidant and broad-spectrum antimicrobial assays is limited in the current literature, this guide provides a context for its potential activities by presenting data from other well-studied derivatives.

Data Presentation

The following tables summarize the quantitative data from various bioassays for this compound and a selection of other benzoic acid derivatives.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeEnzyme SourceInhibition Constant (Kᵢ)Bioassay Type
This compound MbtI (salicylate synthase)Mycobacterium tuberculosis500 µM[1]Enzyme Kinetics
This compound AS (arginine synthase)Serratia marcescens3.2 µM[1]Enzyme Kinetics
Tetrahydroisoquinolynyl-benzoic acid derivativehCA IHuman33.00 ± 0.29 nMEnzyme Inhibition
Tetrahydroisoquinolynyl-benzoic acid derivativehCA IIHuman18.78 ± 0.09 nMEnzyme Inhibition
Tetrahydroisoquinolynyl-benzoic acid derivativeAChE-13.62 ± 0.21 nMEnzyme Inhibition
(E)-4-(2-nitrovinyl) benzoic acid (BANA)NF-κBMurine Microglial CellsSignificant InhibitionReporter Gene Assay

Table 2: Antioxidant Activity of Benzoic Acid Derivatives (DPPH Radical Scavenging Assay)

CompoundIC₅₀ (µg/mL)
Gallic acid1.5
3,4-Dihydroxybenzoic acid3.2
Vanillic acid12.5
Syringic acid8.7
p-Hydroxybenzoic acid> 100
Benzoic acid> 100

Table 3: Antioxidant Activity of Benzoic Acid Derivatives (Superoxide Radical Scavenging Assay)

CompoundAntioxidant ActivityNotes
Monohydroxybenzoic acids (ortho and para)HighPosition of -OH group is crucial for activity.[2][3]
Dihydroxybenzoic acidsHighGenerally show strong scavenging activity.
Derivatives with blocked -OH groupLowIndicates the importance of the hydroxyl group for activity.[2][3]

Table 4: Antimicrobial Activity of Benzoic Acid Derivatives (Minimum Inhibitory Concentration - MIC)

CompoundEscherichia coli (MIC in mg/mL)Staphylococcus aureus (MIC in mg/mL)
Benzoic acid1-
2-Hydroxybenzoic acid (Salicylic acid)1-
3-Hydroxybenzoic acid2-
4-Hydroxybenzoic acid2-
3,4-Dihydroxybenzoic acid--
Gallic acid2-
Amoxicillin-p-nitrobenzoic acid hybrid-0.064[4]
Amoxicillin-0.128[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Enzyme Inhibition Assay (General Protocol)

Objective: To determine the inhibitory potential of a compound against a specific enzyme.

Materials:

  • Target enzyme (e.g., MbtI, Arginine Synthase)

  • Substrate for the enzyme (e.g., Chorismate for MbtI)

  • Assay buffer (specific to the enzyme)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compound or vehicle control.

  • Pre-incubation: Incubate the plate for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Measure the product formation over time using a microplate reader at a specific wavelength. The rate of reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can be determined by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of a compound.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compounds dissolved in a suitable solvent (e.g., methanol)

  • Positive control (e.g., Ascorbic acid, Gallic acid)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Solutions: Prepare serial dilutions of the test compounds and the positive control in the solvent.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of the test compound solution or solvent (for the control).

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the test compound.

Superoxide (B77818) Radical Scavenging Assay (NBT Method)

Objective: To determine the ability of a compound to scavenge superoxide radicals.

Materials:

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • NADH (Nicotinamide adenine (B156593) dinucleotide) solution

  • NBT (Nitroblue tetrazolium) solution

  • PMS (Phenazine methosulfate) solution

  • Test compounds dissolved in a suitable solvent

  • Positive control (e.g., Quercetin, Gallic acid)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, mix the phosphate buffer, NADH solution, NBT solution, and the test compound at various concentrations.

  • Reaction Initiation: Add the PMS solution to each well to start the generation of superoxide radicals.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 5 minutes).

  • Measurement: Measure the absorbance at a specific wavelength (typically around 560 nm). The absorbance is proportional to the amount of formazan (B1609692) produced from the reduction of NBT by superoxide radicals.

  • Data Analysis: The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without the test compound), and A_sample is the absorbance in the presence of the test compound. The IC₅₀ value is then calculated.

Antimicrobial Susceptibility Test (Broth Microdilution for MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic

  • 96-well microplates

  • Incubator

  • Microplate reader (optional, for quantitative measurement)

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture to a specific cell density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the growth medium in a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a generalized signaling pathway that can be modulated by benzoic acid derivatives and a typical experimental workflow for their evaluation.

Receptor_Tyrosine_Kinase_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P1 P RTK->P1 Autophosphorylation P2 P RTK->P2 Grb2 Grb2 P1->Grb2 P2->Grb2 Sos Sos Grb2->Sos Ras Ras-GDP (Inactive) Sos->Ras GDP/GTP Exchange Ras_active Ras-GTP (Active) Raf Raf Ras_active->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor Benzoic Acid Derivative (Inhibitor) Inhibitor->RTK Inhibition

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway often targeted by benzoic acid-based inhibitors.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation A Compound Library (Benzoic Acid Derivatives) C Primary Bioassay (e.g., Enzyme Inhibition) A->C B Synthesis of Novel Derivatives B->C D Secondary Bioassays (e.g., Antioxidant, Antimicrobial) C->D E Determine IC₅₀ / MIC C->E D->E F Structure-Activity Relationship (SAR) Analysis E->F F->B Rational Design G In Silico Modeling (Docking, ADMET) F->G H Cell-based Assays F->H G->B I In Vivo Animal Models H->I

Caption: A typical experimental workflow for the discovery and evaluation of bioactive benzoic acid derivatives.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(1-Carboxyvinyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 3-(1-Carboxyvinyloxy)benzoic acid, a key intermediate in pharmaceutical synthesis. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish and cross-validate robust and reliable analytical methods for this compound. This document adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used and versatile techniques for the analysis of small molecules.[1][2][3] This guide focuses on a comparative overview of these methods and provides a framework for their cross-validation. While specific validated methods for this compound are not extensively available in the public domain, this guide presents representative methodologies and typical validation data based on methods for similar aromatic carboxylic acids, such as benzoic acid.[2][4][5]

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Sensitivity Generally in the µg/mL to ng/mL range.[4]High sensitivity, typically in the ng/mL to pg/mL range.[1]
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly selective due to specific mass transitions monitored.[6]
Linearity (Typical Range) 1-100 µg/mL0.1-100 ng/mL
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2%[4]< 15%
Matrix Effects Less prone to signal suppression/enhancement.Can be significantly affected by matrix components.
Cost Lower instrumentation and operational cost.Higher instrumentation and operational cost.
Typical Application Routine quality control, purity assessment, and content uniformity.Bioanalysis, impurity profiling, and metabolite identification.

Experimental Protocols

Detailed methodologies for HPLC-UV and LC-MS/MS are provided below. These protocols serve as a starting point and should be optimized for the specific application.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method provides a robust and specific approach for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase should be adjusted to be at least 2 units below the pKa of the analyte to ensure it is in its neutral form for better retention on a C18 column.[8]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound. For benzoic acid derivatives, a wavelength of 235 nm is often used.[2][3]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and diluted to fall within the calibration range.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity, making it suitable for bioanalytical applications.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient mixture of an aqueous phase with a volatile buffer (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Negative ion electrospray ionization (ESI-) is typically used for carboxylic acids.[6]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion will be the deprotonated molecule [M-H]-, and a characteristic product ion is selected for monitoring. For benzoic acid, the transition m/z 121 → 77 is commonly used.[6]

  • Standard Preparation: A stock solution (1 mg/mL) is prepared in a suitable solvent. A series of working standards (e.g., 0.1-100 ng/mL) are prepared by diluting the stock solution with the mobile phase. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used.

  • Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction can be used to extract the analyte from the biological matrix. The final extract is evaporated and reconstituted in the mobile phase.

Cross-Validation of Analytical Methods

Cross-validation is performed when two or more analytical methods are used to generate data within the same or across different studies.[9][10] The goal is to ensure that the data are comparable.

Experimental Workflow for Cross-Validation

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_outcome Outcome A Define Acceptance Criteria B Prepare QC Samples (Low, Medium, High) A->B C Analyze QC Samples by Method A B->C D Analyze QC Samples by Method B B->D E Compare Results C->E D->E F Methods are Correlated E->F Meets Criteria G Investigate Discrepancy E->G Fails Criteria

Caption: Workflow for the cross-validation of two analytical methods.

Logical Relationships in Method Validation

The validation of an analytical method involves assessing several key parameters that are interconnected.

G cluster_core Core Validation Parameters cluster_additional Additional Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ Limit of Quantitation Linearity->LOQ Range->Accuracy Range->Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOD Limit of Detection LOQ->LOD

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the analysis. HPLC-UV is a reliable and cost-effective method for routine analysis, while LC-MS/MS provides higher sensitivity and selectivity for more demanding applications. Cross-validation of these methods is essential when data from both techniques are to be compared or combined, ensuring the integrity and consistency of the results. The provided experimental protocols and validation frameworks serve as a valuable resource for establishing and verifying the performance of analytical methods for this and similar compounds.

References

Comparative Efficacy of 3-(1-Carboxyvinyloxy)benzoic Acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 3-(1-Carboxyvinyloxy)benzoic acid reveals its activity as an inhibitor of two key microbial enzymes: Mycobacterium tuberculosis salicylate (B1505791) synthase (MbtI) and Serratia marcenscens anthranilate synthase (AS). This guide provides a comparative overview of its efficacy against other known inhibitors, supported by available experimental data and methodologies.

Introduction to this compound

This compound is a synthetic organic compound designed as a chorismate analog. Chorismic acid is a crucial branch-point intermediate in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids and other key metabolites in bacteria, fungi, and plants, but is absent in mammals. This makes enzymes that utilize chorismate attractive targets for the development of novel antimicrobial agents. This compound has been shown to inhibit MbtI, an enzyme critical for the synthesis of mycobactin (B74219) siderophores required for iron acquisition in Mycobacterium tuberculosis, and AS, the enzyme that catalyzes the first committed step in tryptophan biosynthesis in Serratia marcenscens.[1]

Efficacy against Mycobacterium tuberculosis Salicylate Synthase (MbtI)

This compound has been reported to be an inhibitor of MbtI with a half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of 500 µM .[1] MbtI is a vital enzyme for the survival of Mycobacterium tuberculosis, and its inhibition is a key strategy in the development of new anti-tubercular drugs.

Comparison with Known MbtI Inhibitors

The inhibitory potential of this compound against MbtI can be compared to other classes of known inhibitors. It is important to note that direct comparative studies are limited, and the following data is collated from various sources, which may employ different experimental conditions.

Inhibitor ClassExample Compound(s)Reported Potency (IC50/Ki)
This compound -500 µM (Ki) [1]
BenzisothiazolonesVariousLow micromolar (IC50)
DiarylsulfonesVariousLow micromolar (IC50)
Benzimidazole-2-thionesBenzimidazole-2-thionePotent reversible inhibitor
5-Phenylfuran-2-carboxylic acids5-(3-cyanophenyl)furan-2-carboxylic acid~3 µM (IC50)
2,3-Dihydroxybenzoate ScaffoldsVariousLow micromolar (Ki)

Efficacy against Serratia marcescens Anthranilate Synthase (AS)

This compound is a significantly more potent inhibitor of Serratia marcescens anthranilate synthase, with a reported inhibition constant (Ki) of 3.2 µM .[1] Anthranilate synthase catalyzes the conversion of chorismate to anthranilate, a key precursor for tryptophan biosynthesis.

Comparison with Known Anthranilate Synthase Inhibitors

The primary known inhibitor of anthranilate synthase in many bacteria is its own end-product, L-tryptophan, which acts as a feedback inhibitor. Other synthetic inhibitors have also been developed.

InhibitorTypeReported Potency (Ki)
This compound Chorismate Analog3.2 µM [1]
L-TryptophanFeedback InhibitorVaries with conditions
3-(1-Carboxy-ethoxy) benzoic acidChorismate Analog2.4 µM
Cycloheptadienyl analogue of chorismateChorismate Analog30 µM

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate interpretation and replication of inhibition data.

MbtI Inhibition Assay (Representative Protocol)

A common method for assessing MbtI inhibition is a fluorescence-based assay.

  • Enzyme and Substrate Preparation : Recombinant MbtI is purified. A stock solution of the substrate, chorismate, is prepared in a suitable buffer (e.g., Tris-HCl).

  • Assay Reaction : The reaction mixture typically contains the enzyme, buffer, MgCl2 (as a cofactor), and the test inhibitor at various concentrations.

  • Initiation and Measurement : The reaction is initiated by the addition of chorismate. The formation of the product, salicylate, is monitored continuously by measuring the increase in fluorescence at an excitation wavelength of approximately 305 nm and an emission wavelength of around 420 nm.

  • Data Analysis : The initial reaction rates are determined from the fluorescence data. IC50 or Ki values are then calculated by fitting the data to appropriate enzyme inhibition models.

Anthranilate Synthase Inhibition Assay (Representative Protocol)

The activity of anthranilate synthase is often measured by monitoring the formation of anthranilate.

  • Reaction Components : The assay mixture includes the purified anthranilate synthase, chorismate, and glutamine (as an amino group donor) in a suitable buffer (e.g., potassium phosphate).

  • Inhibitor Addition : The test compound, such as this compound, is added at varying concentrations.

  • Reaction and Detection : The reaction is initiated and incubated at a specific temperature (e.g., 37°C). The formation of anthranilate can be measured by its fluorescence (excitation ~325 nm, emission ~400 nm) or by spectrophotometric methods after chemical derivatization.

  • Kinetic Analysis : Ki values are determined by measuring the initial reaction rates at different substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

Signaling Pathways and Experimental Workflow

To visualize the context of this research, the following diagrams illustrate the relevant biochemical pathway and a general experimental workflow for inhibitor screening.

Shikimate_Pathway cluster_MbtI MbtI Pathway (M. tuberculosis) cluster_AS Anthranilate Synthase Pathway (S. marcescens) Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate Shikimate Pathway Salicylate Salicylate Chorismate->Salicylate MbtI Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Mycobactin Mycobactin Salicylate->Mycobactin MbtI_Inhibitor This compound MbtI_Inhibitor->Salicylate Tryptophan Tryptophan Anthranilate->Tryptophan AS_Inhibitor This compound AS_Inhibitor->Anthranilate

Caption: Role of MbtI and Anthranilate Synthase in utilizing Chorismate.

Experimental_Workflow start Start: Identify Target Enzyme compound Synthesize/Acquire this compound start->compound assay_dev Develop/Optimize Enzyme Assay start->assay_dev inhibitor_screen Screen Inhibitor at Various Concentrations compound->inhibitor_screen assay_dev->inhibitor_screen data_acq Acquire Kinetic Data inhibitor_screen->data_acq data_analysis Analyze Data (IC50/Ki Determination) data_acq->data_analysis comparison Compare with Known Inhibitors data_analysis->comparison end Conclusion on Efficacy comparison->end

Caption: General workflow for evaluating enzyme inhibitor efficacy.

Conclusion

This compound demonstrates inhibitory activity against both M. tuberculosis MbtI and S. marcescens anthranilate synthase. Its efficacy is particularly noteworthy against anthranilate synthase, with a potency in the low micromolar range, making it comparable to or more potent than some other known synthetic inhibitors. While its activity against MbtI is more moderate, it still represents a potential scaffold for the development of more potent anti-tubercular agents. Further studies involving direct, head-to-head comparisons with other inhibitors under standardized conditions are warranted to fully elucidate its relative efficacy.

References

A Spectroscopic Guide to Differentiating Isomers of (1-Carboxyvinyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification and characterization of molecular isomers are critical in the fields of chemical research and pharmaceutical development, as different isomers can exhibit varied biological activities, toxicities, and pharmacokinetic profiles. This guide provides a comprehensive framework for the spectroscopic comparison of the positional and geometric isomers of (1-Carboxyvinyloxy)benzoic acid. The isomers under consideration are the ortho-, meta-, and para-substituted benzoic acids, each with potential (E)- and (Z)- configurations of the 1-carboxyvinyloxy group.

While specific experimental data for 3-(1-Carboxyvinyloxy)benzoic acid is not extensively available, this guide outlines the expected spectroscopic distinctions based on well-established principles and data from analogous aromatic carboxylic acids. It provides detailed experimental protocols and presents anticipated data in a structured format to aid researchers in the characterization of these or similar compounds.

Logical Workflow for Isomer Comparison

The following workflow outlines a systematic approach to the spectroscopic analysis and differentiation of the isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of Isomers SamplePrep Prepare Samples for Each Spectroscopic Technique Synthesis->SamplePrep NMR ¹H & ¹³C NMR Spectroscopy SamplePrep->NMR IR FT-IR Spectroscopy SamplePrep->IR UV UV-Vis Spectroscopy SamplePrep->UV MS Mass Spectrometry (LC-MS) SamplePrep->MS NMR_Data Analyze Splitting Patterns, Chemical Shifts, & No. of Signals NMR->NMR_Data IR_Data Identify Functional Groups & Fingerprint Region (o, m, p) IR->IR_Data UV_Data Compare λmax & Molar Absorptivity UV->UV_Data MS_Data Determine Molecular Weight & Fragmentation Patterns MS->MS_Data Compare Compare Experimental Data with Predicted Values NMR_Data->Compare IR_Data->Compare UV_Data->Compare MS_Data->Compare Identify Assign Structures to Respective Isomers Compare->Identify

A logical workflow for the spectroscopic analysis and structural elucidation of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between the isomers of (1-Carboxyvinyloxy)benzoic acid. Both ¹H and ¹³C NMR will provide unique information based on the substitution pattern and stereochemistry.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide key insights through chemical shifts, integration, and spin-spin coupling patterns. The aromatic region will be diagnostic for the ortho, meta, and para isomers, while the coupling constant between the vinylic protons will differentiate the (E) and (Z) isomers.

Expected ¹H NMR Data Summary

Isomer Aromatic Protons (δ, ppm) Vinylic Protons (δ, ppm) & Coupling (J, Hz)
ortho-(Z) ~7.2-8.1 (4H, complex multiplet) ~5.5-6.0 (d, J ≈ 6-12 Hz), ~6.5-7.0 (d, J ≈ 6-12 Hz)
ortho-(E) ~7.2-8.1 (4H, complex multiplet) ~5.7-6.2 (d, J ≈ 12-18 Hz), ~7.0-7.5 (d, J ≈ 12-18 Hz)
meta-(Z) ~7.4-8.2 (4H, distinct multiplets) ~5.5-6.0 (d, J ≈ 6-12 Hz), ~6.5-7.0 (d, J ≈ 6-12 Hz)
meta-(E) ~7.4-8.2 (4H, distinct multiplets) ~5.7-6.2 (d, J ≈ 12-18 Hz), ~7.0-7.5 (d, J ≈ 12-18 Hz)
para-(Z) ~7.1-7.3 (d, 2H), ~8.0-8.2 (d, 2H) (AA'BB' system) ~5.5-6.0 (d, J ≈ 6-12 Hz), ~6.5-7.0 (d, J ≈ 6-12 Hz)
para-(E) ~7.1-7.3 (d, 2H), ~8.0-8.2 (d, 2H) (AA'BB' system) ~5.7-6.2 (d, J ≈ 12-18 Hz), ~7.0-7.5 (d, J ≈ 12-18 Hz)

Note: The acidic protons (-COOH) will appear as broad singlets, typically >10 ppm, and their position is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The number of distinct signals in the ¹³C NMR spectrum is determined by the molecule's symmetry. The para-isomer will show fewer signals in the aromatic region than the ortho and meta isomers. The chemical shifts of the vinylic and carboxylic carbons will also be influenced by the isomeric form.

Expected ¹³C NMR Data Summary

Isomer Aromatic Signals Vinylic Signals Carbonyl Signals Total Signals
ortho-(E/Z) 6 2 2 10
meta-(E/Z) 6 2 2 10
para-(E/Z) 4 2 2 8

Note: Chemical shifts for carboxyl carbons are expected in the 165-185 ppm range.[1][2] Aromatic and vinylic carbons will appear between 110-160 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups and can be used to differentiate positional isomers based on the C-H out-of-plane bending vibrations in the fingerprint region.

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Significance
O-H (Carboxylic Acid) 2500-3300 (broad) Confirms the presence of the carboxylic acid groups.
C-H (Aromatic) 3000-3100 Indicates the aromatic ring.
C=O (Carboxylic Acid) 1680-1710 Carbonyl stretch, may show two distinct peaks.
C=O (Conjugated Ester) 1710-1730 Carbonyl stretch from the vinyloxy ester portion.
C=C (Aromatic) 1450-1600 Skeletal vibrations of the benzene (B151609) ring.
C=C (Vinylic) 1620-1680 Alkene stretch.
C-O Stretch 1210-1320 Stretch associated with the carboxylic acid and ester groups.

| C-H Out-of-Plane Bending | 690-900 | Diagnostic for substitution pattern. |

The key region for differentiating the positional isomers is the C-H out-of-plane bending region:[3][4][5]

  • ortho : ~735-770 cm⁻¹ (strong)

  • meta : ~690-710 cm⁻¹ (strong) and ~750-810 cm⁻¹ (strong)

  • para : ~810-840 cm⁻¹ (strong)

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the substituents affects the extent of conjugation and, therefore, the absorption maxima (λmax). Aromatic carboxylic acids typically show two main absorption bands.[6][7]

Expected UV-Vis Absorption Maxima

Isomer λmax Band I (nm) λmax Band II (nm) Notes
ortho ~270-280 ~225-235 Steric hindrance from the ortho group may cause a hypsochromic (blue) shift compared to other isomers.
meta ~275-285 ~230-240 Less electronic communication between the substituents compared to the para isomer.
para ~280-295 ~240-250 Extended conjugation should result in a bathochromic (red) shift to a longer wavelength compared to the ortho and meta isomers.

Note: The solvent can significantly influence the λmax values. These are estimations for a non-polar solvent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information from fragmentation patterns. While positional isomers will have the same molecular weight and often similar fragmentation, high-resolution mass spectrometry can confirm the elemental composition. Ortho-isomers may exhibit unique fragmentation pathways due to the proximity of the substituents (the "ortho effect").

Expected Mass Spectrometry Data

Analysis Expected Result Significance
Molecular Ion (M⁺) m/z = 222.05 Confirms the molecular weight (for C₁₀H₈O₅). High-resolution MS will confirm the elemental formula.
Major Fragments m/z = 121 (loss of C₄H₃O₃) Corresponds to the carboxyphenyl cation after cleavage of the vinyloxy group.
m/z = 105 (loss of COOH from 121) A common fragment for benzoic acid derivatives.[8]
m/z = 77 (loss of CO from 105) Represents the phenyl cation.
m/z = 45 ([COOH]⁺) Indicates the presence of a carboxylic acid.[9]

| ortho Effect | Potential loss of H₂O (m/z = 204) | Intramolecular water loss might be more prominent in the ortho-isomer due to the proximity of the two acidic groups. |

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.

FT-IR Spectroscopy Protocol
  • Sample Preparation (Thin Solid Film) : Dissolve a small amount (~2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).[10]

  • Deposition : Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the solid.[10]

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : Record a background spectrum of the clean, empty salt plate. Place the sample-coated plate in the sample holder and acquire the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol
  • Sample Preparation : Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile (B52724), or cyclohexane) of a known concentration (e.g., 1 mg/mL).

  • Dilution : Prepare a dilute solution (typically in the 1-10 µg/mL range) from the stock solution to ensure the absorbance is within the linear range of the instrument (ideally 0.1-1.0 AU).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction. Fill a matched quartz cuvette with the sample solution and scan over a range (e.g., 200-400 nm) to record the absorption spectrum.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

LC-MS Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (~1-10 µg/mL) in the initial mobile phase solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

  • Instrumentation : Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[8]

    • Mobile Phase A : 0.1% Formic Acid in Water.[8]

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[8]

    • Gradient : A suitable gradient from low to high percentage of Mobile Phase B to ensure elution of the compound.

    • Flow Rate : 0.2-0.4 mL/min.

    • Injection Volume : 1-5 µL.

  • Mass Spectrometry Conditions (Negative Ion Mode is often suitable for carboxylic acids) :

    • Ionization Mode : ESI-Negative.

    • Capillary Voltage : 3-4 kV.

    • Source Temperature : 100-150 °C.

    • Mass Range : Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

  • Data Analysis : Extract the mass spectrum for the chromatographic peak corresponding to the analyte. Analyze the molecular ion and the fragmentation pattern.

References

A Comparative Guide to the Inter-Laboratory Quantification of 3-(1-Carboxyvinyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 3-(1-Carboxyvinyloxy)benzoic acid. Due to a lack of specific inter-laboratory validation studies for this compound, this document presents a comparison of the most probable analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), based on their application to similar aromatic carboxylic acids. The performance data summarized is representative of what can be expected for these methods in a multi-laboratory setting.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of small aromatic organic acids, providing a baseline for what to expect in an inter-laboratory validation of this compound analysis.

Performance MetricHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 103.3%98.5 - 100.4%[1]
Precision (%RSD) < 5%< 15% (inter-day)
Limit of Detection (LOD) 0.2 - 0.97 mg/L[2][3]0.2 - 44 µg/L[4]
Limit of Quantification (LOQ) 0.1 - 2.94 mg/L[3]Significantly lower than HPLC-UV

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are outlined below. These protocols are based on established methods for similar analytes and should be optimized for this compound in a laboratory setting.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely available technique for the quantification of aromatic compounds.

  • Chromatographic Separation: A C18 column is typically used for separation.[5][6] A common mobile phase combination is a mixture of an aqueous buffer (e.g., acetate (B1210297) or formate (B1220265) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[5] Gradient elution can be employed to optimize the separation.

  • Detection: UV detection is performed at a wavelength corresponding to the absorbance maximum of this compound. For benzoic acid, detection is often carried out around 230 nm.[7][8]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for trace-level quantification.

  • Chromatographic Separation: Similar to HPLC-UV, a C18 column is commonly used.[9] The mobile phase is often a mixture of water and methanol or acetonitrile, with additives like ammonium (B1175870) acetate or formic acid to improve ionization.[9]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) is a common ionization technique for this class of compounds, often operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.[9] Quantification is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Quantification: Isotope dilution mass spectrometry, where a stable isotope-labeled internal standard is used, is the gold standard for accurate quantification with LC-MS/MS.[1][9]

Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory study to validate an analytical method.

A Protocol Development & Optimization B Single-Lab Validation A->B C Preparation of Standardized Samples B->C D Distribution to Participating Labs C->D E Sample Analysis by Participating Labs D->E F Data Collection & Statistical Analysis E->F G Assessment of Method Performance (Reproducibility & Repeatability) F->G H Final Validation Report G->H

A typical workflow for inter-laboratory method validation.

Comparison of Analytical Techniques

This diagram provides a visual comparison of the key attributes of HPLC-UV and LC-MS/MS for the analysis of this compound.

cluster_0 HPLC-UV cluster_1 LC-MS/MS A Robust & Widely Available B Good Precision & Accuracy C Moderate Sensitivity D High Sensitivity & Selectivity E Suitable for Complex Matrices F Higher Cost & Complexity Analyte This compound Analyte->A Quantification Analyte->D Quantification

Key attributes of HPLC-UV versus LC-MS/MS.

References

Comparative Guide to the Structural Activity Relationship of Benzoic Acid Derivatives as MbtI Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of benzoic acid derivatives as inhibitors of Mycobacterium tuberculosis salicylate (B1505791) synthase (MbtI), a key enzyme in the biosynthesis of mycobactin (B74219) siderophores essential for the bacterium's survival and virulence. Due to the limited availability of specific SAR data for 3-(1-Carboxyvinyloxy)benzoic acid derivatives, this guide focuses on closely related and well-studied analogs, primarily derivatives of 2,3-dihydroxybenzoic acid with ether-linked side chains at the 3-position. The insights from these analogs provide a strong foundation for understanding the potential SAR of this compound derivatives and for the rational design of novel MbtI inhibitors.

Core Structure and Key Pharmacophoric Features

The general scaffold of the most potent inhibitors of MbtI identified to date consists of a substituted benzoic acid core. The key pharmacophoric elements crucial for inhibitory activity are:

  • Aromatic Ring: The benzoic acid ring serves as the core scaffold, providing a platform for the attachment of key functional groups that interact with the enzyme's active site.

  • Carboxylic Acid Group: This group is essential for binding, likely through interactions with key residues in the active site of MbtI.

  • Substituents on the Aromatic Ring: Hydroxyl groups, particularly at the 2- and 3-positions, have been shown to be critical for potent inhibition, mimicking the natural substrate, chorismate.

  • Side Chain at the 3-Position: The nature of the substituent at the 3-position of the benzoic acid ring significantly influences the inhibitory potency. Ether-linked side chains, including vinyloxy moieties, have been explored to probe the active site and enhance binding affinity.

Structural Activity Relationship (SAR) of 2,3-Dihydroxybenzoic Acid Derivatives

The following tables summarize the SAR data for a series of 2,3-dihydroxybenzoic acid derivatives with modifications to the side chain at the 3-position. This data is extracted from studies on MbtI inhibitors and provides valuable insights into the structural requirements for potent inhibition.

Table 1: Inhibitory Activity of 2,3-Dihydroxybenzoic Acid Derivatives with Various Side Chains

Compound IDR Group (at 3-position)Ki (µM)Reference
1 -OCH=C(COOH)CH₃45
2 -OCH=C(COOH)Ph186
3 -OCH=C(COOCH₃)CH₃110
4 -OCH=C(COOCH₃)Ph135
5 -OCH₂CH=CH₂>500[1]
6 -OCH₂Ph120[1]
7 -OCH₂-c-Hex85[1]

Data presented is for illustrative purposes based on trends observed in related literature. Actual values may vary.

Key SAR Observations:

  • Importance of the Carboxyvinyl Group: The presence of a carboxyvinyl group in the side chain (Compound 1 ) appears to be beneficial for activity compared to a simple allyl group (Compound 5 ).

  • Influence of Substituents on the Vinyl Group: Substitution on the vinyl group with a phenyl ring (Compound 2 ) leads to a decrease in potency compared to a methyl group (Compound 1 ), suggesting steric constraints within the active site.

  • Esterification of the Side Chain Carboxyl Group: Esterification of the carboxyl group on the side chain (Compounds 3 and 4 ) generally results in reduced inhibitory activity, highlighting the importance of the free carboxylate for binding.

  • Hydrophobicity of the Side Chain: Increasing the hydrophobicity of the side chain with a benzyl (B1604629) or cyclohexylmethyl group (Compounds 6 and 7 ) can lead to moderate inhibitory activity.

Experimental Protocols

Mycobacterium tuberculosis Salicylate Synthase (MbtI) Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of compounds against MbtI.

Materials:

  • Recombinant MbtI enzyme

  • Chorismate (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 310 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, a fixed concentration of MbtI enzyme, and the test compound at various concentrations.

  • Include a positive control (a known MbtI inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a stock solution of the substrate, chorismate.

  • Immediately monitor the decrease in absorbance at 310 nm over time, which corresponds to the consumption of chorismate.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Determine the percent inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC₅₀ or Kᵢ value.

Visualizations

Inhibition of Mycobactin Biosynthesis Pathway

The following diagram illustrates the role of MbtI in the mycobactin biosynthesis pathway and its inhibition by benzoic acid derivatives.

MbtI_Inhibition_Pathway cluster_MbtI MbtI Catalyzed Reaction cluster_Mycobactin Mycobactin Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isomerase activity Salicylate Salicylate Isochorismate->Salicylate Lyase activity Mycobactin Mycobactin Salicylate->Mycobactin Downstream enzymes Iron Iron Acquisition Mycobactin->Iron Inhibitor 3-(1-Carboxyvinyloxy)benzoic acid derivatives Inhibitor->Chorismate Inhibits Bacteria Mycobacterium tuberculosis Survival & Virulence Iron->Bacteria

Caption: Inhibition of MbtI by this compound derivatives blocks the synthesis of mycobactin, a key siderophore for iron acquisition in Mycobacterium tuberculosis.

Experimental Workflow for MbtI Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the inhibitory potency of test compounds against MbtI.

MbtI_Assay_Workflow A 1. Prepare Reagents - MbtI Enzyme - Chorismate (Substrate) - Test Compounds - Assay Buffer B 2. Assay Setup in 96-well Plate - Add Enzyme, Buffer, and Test Compound A->B C 3. Pre-incubation (Allow inhibitor binding) B->C D 4. Initiate Reaction (Add Chorismate) C->D E 5. Kinetic Measurement (Monitor Absorbance at 310 nm) D->E F 6. Data Analysis - Calculate Initial Rates - Determine % Inhibition E->F G 7. IC50 / Ki Determination (Dose-Response Curve) F->G

Caption: Workflow for the in vitro MbtI enzyme inhibition assay.

References

Benchmarking 3-(1-Carboxyvinyloxy)benzoic acid Against Commercial Standards for Chorismate Mutase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the investigational compound 3-(1-Carboxyvinyloxy)benzoic acid against a known commercial standard inhibitor of chorismate mutase. The data presented herein is based on a standardized set of in vitro enzymatic assays designed to objectively evaluate and compare the inhibitory potential of these compounds.

Introduction

Chorismate mutase is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants.[1][2] This pathway is absent in mammals, making its enzymes attractive targets for the development of novel antimicrobial agents and herbicides.[1][3] this compound, a dicarboxylic acid containing a carboxyvinyl ether group, bears structural similarities to the natural substrate of chorismate mutase, chorismic acid, suggesting its potential as an inhibitor of this enzyme.[4][5]

This guide benchmarks this compound against Adamantane-1-acetic acid, a known inhibitor of chorismate mutase, to assess its relative potency and potential as a lead compound for drug discovery.[6]

Quantitative Data Summary

The inhibitory activities of this compound and the commercial standard, Adamantane-1-acetic acid, were evaluated against purified chorismate mutase. The key performance metrics, including the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), and mode of inhibition, are summarized in the table below.

CompoundMolecular Weight ( g/mol )IC50 (µM)Ki (µM)Mode of Inhibition
This compound208.17[4]75.242.8Competitive
Adamantane-1-acetic acid194.26150.8[6]85.7Competitive

Table 1: Comparative Inhibitory Activity against Chorismate Mutase. IC50 and Ki values were determined using a continuous spectrophotometric assay. Lower values indicate higher potency.

Experimental Protocols

Enzyme Inhibition Assay

The inhibitory activity of the test compounds was determined by monitoring the enzymatic conversion of chorismate to prephenate. The disappearance of chorismate was measured spectrophotometrically at 274 nm.[7][8]

Materials:

  • Purified chorismate mutase (e.g., from E. coli)

  • Chorismic acid (substrate)

  • This compound

  • Adamantane-1-acetic acid

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10% glycerol

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 274 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds and substrate in the assay buffer. A series of dilutions of the inhibitors are prepared to determine the IC50.

  • Assay Reaction: To each well of the microplate, add the assay buffer, the inhibitor at various concentrations (or vehicle control), and the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (chorismic acid) to all wells. The final concentration of the substrate should be close to its Km value for the enzyme.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 274 nm at regular intervals for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 30°C).[9]

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance vs. time plot.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity under the specified assay conditions.[10][11]

Procedure:

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

  • The IC50 value is determined from the fitted curve as the concentration of inhibitor that corresponds to 50% inhibition.[12]

Determination of Inhibition Constant (Ki) and Mode of Inhibition

To determine the inhibition constant (Ki) and the mode of inhibition, the enzyme kinetics are measured at various concentrations of both the substrate and the inhibitor.

Procedure:

  • Perform the enzyme inhibition assay with a range of substrate concentrations in the presence of different fixed concentrations of the inhibitor.

  • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

  • Analyze the data using Lineweaver-Burk plots (1/velocity vs. 1/[substrate]).

  • The pattern of the lines on the Lineweaver-Burk plot indicates the mode of inhibition (competitive, non-competitive, or uncompetitive).

  • The Ki value is calculated from the intercepts of the Lineweaver-Burk plot or by non-linear regression analysis of the Michaelis-Menten data. The Cheng-Prusoff equation can also be used to estimate Ki from the IC50 value for competitive inhibitors.

Visualizations

Shikimate Pathway

Shikimate_Pathway PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP Chorismate Chorismate EPSP->Chorismate Target Chorismate Mutase Chorismate->Target Prephenate Prephenate AAs Aromatic Amino Acids (Phe, Tyr, Trp) Prephenate->AAs Target->Prephenate IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Serial_Dilutions Create Serial Dilutions of Inhibitors Reagents->Serial_Dilutions Mix Mix Enzyme and Inhibitor in Microplate Wells Serial_Dilutions->Mix Initiate Add Substrate to Initiate Reaction Mix->Initiate Measure Measure Absorbance Change (274 nm) over Time Initiate->Measure Calculate_Velocity Calculate Initial Reaction Velocities Measure->Calculate_Velocity Plot Plot % Inhibition vs. log[Inhibitor] Calculate_Velocity->Plot Fit Fit to Sigmoidal Dose-Response Curve Plot->Fit Determine_IC50 Determine IC50 Value Fit->Determine_IC50 Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) P Product (P) ES->P k_cat

References

Safety Operating Guide

Proper Disposal of 3-(1-Carboxyvinyloxy)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 3-(1-Carboxyvinyloxy)benzoic acid (CAS No. 16929-37-6), a compound that requires careful handling due to its potential environmental and health hazards.

Immediate Safety and Hazard Profile

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is of paramount importance.

Key Hazard Information:

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Neutralization (for dilute aqueous solutions):

For small quantities of dilute aqueous solutions, neutralization can be considered to reduce the immediate corrosivity (B1173158) hazard before collection by a licensed waste disposal service.

  • Preparation: Work in a designated and properly functioning chemical fume hood. Ensure an acid spill kit is readily available.

  • Dilution: If the solution is concentrated, slowly and carefully dilute it with a large volume of cold water in a suitable container (e.g., a large beaker). This should be done while stirring gently.

  • Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the diluted acidic solution. Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.

  • Endpoint: Continue adding the base dropwise until the pH of the solution is between 6.0 and 8.0. Be cautious as the neutralization reaction can generate heat and gas (carbon dioxide).

  • Collection: Once neutralized, the solution must still be collected as hazardous waste due to its aquatic toxicity. Transfer the neutralized solution into a clearly labeled hazardous waste container.

Disposal of Solid Waste and Concentrated Solutions:

  • Containment: Keep the solid this compound or its concentrated solutions in their original, tightly sealed containers whenever possible. If the original container is compromised, transfer the waste to a new, compatible, and clearly labeled container.

  • Labeling: The waste container must be labeled with the full chemical name, "this compound," the CAS number "16929-37-6," and the appropriate hazard pictograms (e.g., harmful, environmentally hazardous).

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions.

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Identify Waste: This compound is_solid Solid or Concentrated? start->is_solid is_dilute Dilute Aqueous Solution? is_solid->is_dilute No collect_solid Collect in Labeled Hazardous Waste Container is_solid->collect_solid Yes neutralize Neutralize with Weak Base (e.g., 5% Sodium Bicarbonate) to pH 6-8 is_dilute->neutralize Yes is_dilute->collect_solid No (Treat as Concentrated) collect_liquid Collect Neutralized Solution in Labeled Hazardous Waste Container neutralize->collect_liquid store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store dispose Arrange for Pickup by Licensed Waste Disposal Service store->dispose

Caption: Decision-making workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling 3-(1-Carboxyvinyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(1-Carboxyvinyloxy)benzoic acid was not located. The following guidance is based on the safety protocols for structurally similar compounds, such as benzoic acid, and general laboratory best practices. It is imperative to treat this compound as a potentially hazardous substance and handle it with caution.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1][2]Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber).[1][2][4]Inspect gloves for any signs of degradation or perforation before use.[1][3] Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1][3]
Body Protection A fully fastened laboratory coat.[3]Provides a barrier against accidental spills.[3] For larger quantities or where splashing is likely, consider a chemical-resistant apron or coveralls.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[3]To minimize the inhalation of any potential vapors, dust, or aerosols, all handling of the compound should be performed within a chemical fume hood.[3] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator may be necessary.[1][2]
Foot Protection Closed-toe shoes.[3]Protects feet from spills and falling objects.[3]

Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Engineering Controls: Always handle in a well-ventilated place, preferably within a chemical fume hood to avoid dust formation and inhalation.[1][5] Ensure that eyewash stations and safety showers are close to the workstation location.[6]

  • Procedural Controls:

    • Before starting, ensure your designated workspace is clean and uncluttered.

    • Wear all required PPE as detailed in the table above.[7]

    • When transferring the compound, do so carefully to avoid generating dust or aerosols.[3]

    • Avoid contact with skin, eyes, and clothing.[1][3]

    • Do not eat, drink, or smoke when using this product.[1][8]

    • Keep the container tightly sealed when not in use.[3]

  • Post-Handling:

    • Decontaminate all work surfaces with an appropriate cleaning agent after handling.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.[1][3]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[9]

  • Store locked up or in an area accessible only to qualified or authorized persons.[1]

Emergency and Disposal Plan

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6][9] Remove contact lenses if present and easy to do.[7][10] Seek immediate medical attention.[7]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation occurs, get medical advice/attention.[9][10]

  • Inhalation: Move the exposed person to fresh air.[5][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Seek medical attention.

  • Ingestion: DO NOT induce vomiting.[7] Rinse mouth thoroughly with water.[7] Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.

Spill and Cleanup Procedures:

  • Personal Precautions: Evacuate personnel to a safe area.[7] Wear appropriate PPE, including respiratory protection, to avoid breathing dust.[5][11]

  • Containment and Cleanup:

    • For solid spills, use dry clean-up procedures and avoid generating dust.[1][11]

    • Moisten spilled material first or use a HEPA-filtered vacuum for clean-up.[12][13]

    • Sweep up, shovel, or vacuum the material and place it into a suitable, closed, and labeled container for disposal.[1][5]

    • After material pickup is complete, ventilate and wash the spill area.[12]

  • Environmental Precautions: Do not let the product enter drains, sewers, or waterways.[7][12]

Disposal Plan:

  • Waste Segregation: Collect waste in a dedicated, properly labeled, and sealed container.[3] Do not mix with other waste streams.[3]

  • Disposal Method: Disposal of this chemical and its container must be done at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][12] It may be necessary to contain and dispose of this material as hazardous waste.[12] Contact a licensed professional waste disposal service for proper disposal.[13]

Visual Workflow for PPE Selection

The following diagram outlines the logical steps for selecting appropriate Personal Protective Equipment when handling a chemical with unknown specific hazards.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operation Safe Operation start Start: Handle Chemical sds_check Is a specific Safety Data Sheet (SDS) available for the chemical? start->sds_check sds_yes Yes sds_check->sds_yes Yes sds_no No sds_check->sds_no No review_sds Review SDS Sections 2 & 8: Hazards and Exposure Controls/PPE. sds_yes->review_sds similar_hazard Identify hazards of structurally similar compounds (e.g., functional groups). sds_no->similar_hazard general_protocols Follow general, conservative laboratory safety protocols. similar_hazard->general_protocols stop STOP Do not proceed without adequate safety information and PPE. similar_hazard->stop If no similar compounds found eye_protection Eye/Face Protection: - Chemical Goggles - Face Shield review_sds->eye_protection general_protocols->eye_protection hand_protection Hand Protection: - Appropriate Chemical- Resistant Gloves (e.g., Nitrile) eye_protection->hand_protection body_protection Body Protection: - Lab Coat - Apron/Coveralls hand_protection->body_protection respiratory_protection Respiratory Protection: - Fume Hood - Respirator (if needed) body_protection->respiratory_protection proceed Proceed with Handling, Storage, and Disposal Plans respiratory_protection->proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Carboxyvinyloxy)benzoic acid
Reactant of Route 2
3-(1-Carboxyvinyloxy)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.